Technical Whitepaper: Physicochemical Profiling and Handling Protocols for Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Executive Briefing Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is a highly versatile N-methylated pyrazole building block, frequently utilized in the design of 1, agrochemical fungicides, and advanced pharmaceutical inter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is a highly versatile N-methylated pyrazole building block, frequently utilized in the design of 1, agrochemical fungicides, and advanced pharmaceutical intermediates[1]. While the free base (CAS: 863032-28-4) is synthetically useful, its physical state—often a low-melting solid or viscous oil—presents challenges for bulk handling, precise stoichiometric weighing, and long-term storage[2].
Conversion to the hydrochloride salt (methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride) fundamentally alters the crystal lattice energy, yielding a highly crystalline, thermodynamically stable powder. This whitepaper details the physical properties, structural causality, and self-validating protocols for synthesizing and utilizing this specific salt form.
Physicochemical Architecture
The physical properties of the hydrochloride salt are dictated by the protonation of the sp2-hybridized N2 nitrogen on the pyrazole ring. This protonation creates an ionic lattice that significantly increases the melting point and aqueous solubility compared to the free base.
>50 mg/mL in H2O, highly soluble in DMSO and MeOH; insoluble in Hexanes
Estimated pKa (N2)
~2.5 – 3.0 (Conjugate acid)
LogP (Free Base)
~0.8 (indicative of moderate lipophilicity)
Structural Causality and Property Logic
Why do we form the hydrochloride salt? The pyrazole ring is an electron-rich heteroaromatic system. The N1 position is substituted with a methyl group, directing electrophilic and acid-base interactions toward the less sterically hindered N2 position. By introducing anhydrous hydrochloric acid, the N2 atom is protonated, shifting the compound from a covalent liquid/low-melting solid to an ionic crystalline network.
Figure 1: Causal relationship between salt formation and improved physicochemical properties.
Experimental Methodologies: Synthesis and Isolation
To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each step includes an in-process control (IPC) to verify the success of the transformation before proceeding to the next stage.
Figure 2: Step-by-step synthetic workflow for the preparation and isolation of the salt.
Phase 1: Esterification to Free Base
Reaction Setup: Suspend 2-(1-methyl-1H-pyrazol-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10 volumes). Cool the mixture to 0°C using an ice-water bath.
Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as an acid catalyst, while simultaneously forming the highly reactive acyl chloride intermediate. Cooling prevents the rapid volatilization of SOCl2 and controls the exothermic activation step.
Propagation: Remove the ice bath and stir the reaction at room temperature for 12 hours.
Self-Validation (IPC 1): Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). The starting material spot (baseline) must be completely consumed, replaced by a higher Rf spot corresponding to the product.
Workup: Concentrate the mixture under reduced pressure. Neutralize with saturated aqueous NaHCO3 until pH 8 is reached, then extract with ethyl acetate (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the3[3].
Phase 2: Hydrochloride Salt Formation
Dissolution: Dissolve the oily free base (1.0 eq) in anhydrous diethyl ether (15 volumes).
Precipitation: Under vigorous stirring, slowly add a solution of 4M HCl in dioxane (1.1 eq) at room temperature.
Causality: The free base is highly soluble in ether, but the resulting ionic hydrochloride salt is entirely insoluble in non-polar media. The immediate formation of a white precipitate drives the reaction to completion via Le Chatelier's principle, locking the compound into a stable lattice and preventing side reactions.
Self-Validation (IPC 2): Test the supernatant with wet pH paper; it should indicate a highly acidic environment (pH < 2), confirming an excess of HCl and complete salt formation.
Isolation: Filter the white precipitate through a Buchner funnel under a vacuum. Wash the filter cake with cold anhydrous diethyl ether (2 x 5 volumes) to remove any unreacted free base and residual dioxane.
Drying: Dry the solid in a vacuum oven at 40°C for 24 hours to yield pure methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride.
Analytical Validation Framework
To ensure the trustworthiness and structural integrity of the synthesized batch, the following analytical signatures must be verified prior to downstream application:
Mass Spectrometry (ESI-MS): Positive ion mode should display the[M+H]+ peak of the free base at m/z 155.1. The chloride counterion is not detected in positive ESI but must be confirmed via silver nitrate (AgNO3) titration or ion chromatography.
References
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH
Source: National Institutes of Health
URL:[Link]
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - arkat usa
Source: ARKAT USA
URL:[Link]
A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Executive Summary The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its bioavailability, formulation feasibility, and the reliability of in-vitro and in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its bioavailability, formulation feasibility, and the reliability of in-vitro and in-vivo assays.[1] This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride in a range of common organic solvents. Moving beyond a simple listing of data, this document elucidates the underlying physicochemical principles governing solubility and presents a detailed, field-proven experimental protocol based on the gold-standard shake-flask method.[2][3] We will explore the theoretical considerations for solvent selection, provide a step-by-step methodology for accurate solubility measurement, and offer a structured approach to data interpretation, empowering research teams to make informed decisions in their development pipeline.
Introduction: The Critical Role of Solubility
The Significance of Solubility in Pharmaceutical Sciences
Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery.[4] Poor solubility can be a major impediment to drug absorption and may mask the true activity of a compound in biological assays.[1] A comprehensive understanding of a compound's solubility profile across various solvents is therefore essential for developing effective formulations, ensuring reliable assay results, and predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
The target molecule consists of a methylated pyrazole ring linked to a methyl acetate group. The presence of the hydrochloride salt significantly influences its physicochemical properties.
The Pyrazole Core: Pyrazole and its derivatives are heterocyclic compounds that generally exhibit good solubility in polar organic solvents.[5]
The Ester Group: The methyl acetate moiety contributes to the molecule's polarity and provides a site for hydrogen bonding.
The Hydrochloride Salt: The formation of a hydrochloride salt drastically increases the polarity of the molecule compared to its free base form. This is a common strategy to improve aqueous solubility.[6] However, its effect on solubility in organic solvents is nuanced. The salt form introduces ionic character, which favors interactions with polar, particularly polar protic, solvents capable of solvating both the protonated pyrazole cation and the chloride anion.[7]
Theoretical Principles of Solubility
The "Like Dissolves Like" Paradigm
The foundational principle of solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[7] Polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[8] For methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, its high polarity suggests that it will exhibit greater solubility in polar solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] They are particularly effective at solvating ionic salts by stabilizing both the cation and the anion, making them prime candidates for dissolving our target compound.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess a dipole moment but lack O-H or N-H bonds. While they can solvate cations effectively, their ability to solvate anions (like Cl⁻) is weaker.[5] They are still expected to be effective solvents, often more so than non-polar options.
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and are generally poor choices for dissolving polar salts.[5]
Impact of the Hydrochloride Salt Form
The conversion of a basic compound to its hydrochloride salt is a deliberate choice to enhance its solubility, primarily in aqueous media. In organic solvents, this choice dictates a preference for polar environments. The energy required to break the crystal lattice of the salt must be overcome by the energy released from the favorable interactions between the ions and the solvent molecules.[9] In non-polar solvents, these solute-solvent interactions are too weak to overcome the strong ionic forces within the crystal lattice, resulting in poor solubility. The common-ion effect, which can suppress the solubility of salts in aqueous solutions at low pH, is generally less of a concern in anhydrous organic solvents but can be a factor if excess chloride is present.[10][11]
A Practical Framework for Solvent Selection
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of the target compound. The initial screening should encompass a range of solvents with varying polarities and chemical properties.
Classification of Common Organic Solvents
The following table provides a classification of solvents that should be considered in an initial solubility screen.
Solvent Class
Example Solvents
Key Characteristics
Expected Solubility of a Polar Salt
Polar Protic
Methanol, Ethanol, Isopropanol
Capable of hydrogen bonding; effectively solvates cations and anions.[7]
Polar aprotic, good general solvent for many pyrazoles.[9]
Moderate
Halogenated
Dichloromethane (DCM), Chloroform
Moderate polarity, non-protic.
Low to Moderate
Non-Polar
Toluene, Heptane, Hexane
Low polarity, dominated by van der Waals forces.
Very Low / Insoluble
Logical Flow for Solvent Screening
The following diagram illustrates a logical workflow for selecting and testing solvents to determine the compound's solubility profile.
Caption: Logical workflow for systematic solvent screening.
Experimental Determination of Thermodynamic Solubility
To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility must be determined. The shake-flask method is the most reliable and widely accepted technique for this purpose.[2][12]
The Shake-Flask Method: The Gold Standard
This method involves generating a saturated solution by agitating an excess amount of the solid compound in the chosen solvent for a sufficient duration to reach equilibrium.[3] The subsequent quantification of the dissolved solute in the supernatant provides the thermodynamic solubility value at that specific temperature.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride in selected organic solvents at a controlled temperature.
Syringe filters (e.g., 0.22 µm PTFE, check for solvent compatibility)
HPLC system with a UV detector or an LC-MS system
Methodology:
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.[4]
Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24-48 hours. For poorly soluble or slowly dissolving compounds, up to 72 hours may be necessary.[3][13]
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).[13]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a 0.22 µm syringe filter into a clean vial. Self-Validation Step: The first few drops from the filter should be discarded to avoid any potential adsorption of the compound onto the filter membrane.[13]
Dilution: Immediately perform a precise serial dilution of the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.[4]
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration of the diluted sample by the total dilution factor. Express the final solubility in units such as mg/mL and mmol/L.
Structural Elucidation of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride: A Comprehensive NMR Guide
Introduction & Chemical Context In the landscape of modern drug development, pyrazole derivatives are privileged pharmacophores due to their robust bioisosteric properties and hydrogen-bonding capabilities. The compound...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
In the landscape of modern drug development, pyrazole derivatives are privileged pharmacophores due to their robust bioisosteric properties and hydrogen-bonding capabilities. The compound methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride represents a highly versatile synthetic building block[1]. Structurally, it features an N-methylated pyrazole core, an acetate aliphatic side chain at the C-3 position, and is stabilized as a hydrochloride salt.
As a Senior Application Scientist, I frequently observe that the structural elucidation of heterocyclic salts presents unique analytical challenges. The protonation state of the pyrazole ring drastically alters the electronic environment, shifting both
1
H and
13
C resonances compared to the free base[2]. This whitepaper provides a definitive, field-proven guide to the NMR spectral analysis of this compound, emphasizing the causality behind experimental parameters and spectral assignments.
Self-Validating Experimental Protocol
A robust NMR workflow cannot rely on passive data collection; it must be a self-validating system where each step verifies the integrity of the previous one. The following protocol is engineered to ensure absolute data fidelity for heterocyclic hydrochloride salts.
Causality: Hydrochloride salts are highly polar and exhibit poor solubility in standard non-polar solvents like CDCl
3
. DMSO-d
6
ensures complete dissolution. Furthermore, unlike CD
3
OD, DMSO-d
6
lacks exchangeable deuterons, preventing the rapid H/D exchange of the pyrazolium NH
+
proton, thereby allowing direct observation of the salt bridge.
Sample Preparation:
Action: Accurately weigh 15–20 mg of the analyte into a clean glass vial and add 0.6 mL of the solvent. Vortex for 30 seconds until optically clear.
Causality: This specific concentration (~0.15 M) optimizes the Signal-to-Noise (S/N) ratio for the less sensitive
13
C nuclei without increasing the solution's viscosity, which would otherwise lead to line broadening due to restricted molecular tumbling.
System Validation (The Self-Validating Check):
Action: Acquire a preliminary 1-scan
1
H spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.
Validation Criterion: The FWHM must be < 1.0 Hz . If it is
≥
1.0 Hz, the magnetic field is poorly shimmed or the sample contains undissolved particulates. The operator must filter the sample through a 0.2
μ
m PTFE syringe filter and re-shim before proceeding.
Data Acquisition (
1
H NMR):
Action: Acquire at 400 MHz (298 K), 16 scans, 30° pulse angle, with a relaxation delay (D1) of 1.0 s.
Data Acquisition (
13
C NMR):
Action: Acquire at 100 MHz (298 K), 1024 scans, complete proton decoupling (WALTZ-16), with a relaxation delay (D1) of 2.0 s.
Causality: Quaternary carbons (such as the ester carbonyl and the C-3 pyrazole carbon) lack attached protons to facilitate dipole-dipole relaxation, resulting in long
T1
relaxation times. Extending D1 to 2.0 s ensures these nuclei return to thermal equilibrium between pulses, preventing signal attenuation and ensuring they are clearly resolved above the noise floor.
Workflow Visualization
Figure 1: Self-validating NMR acquisition workflow for pyrazole derivatives.
1
H NMR Spectral Analysis
The
1
H NMR spectrum of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride provides a distinct map of its electronic structure. The protonation of the pyrazole ring at N-2 withdraws electron density from the aromatic system, causing a global downfield shift of the pyrazole protons relative to the free base[3].
Pyrazole CH adjacent to N-CH
3
. Highly deshielded due to the adjacent electronegative nitrogen and the formal positive charge of the hydrochloride salt.
H-4
6.45
Doublet (d)
1H
2.2
Pyrazole CH. Relatively shielded compared to H-5 due to resonance electron donation into the C-4 position, a hallmark of pyrazole systems[2].
N-CH
3
3.95
Singlet (s)
3H
-
Methyl group attached to N-1. Shifted downfield by ~0.15 ppm compared to the free base due to the inductive pull of the protonated ring.
-CH
2
-
3.82
Singlet (s)
2H
-
Methylene bridge connecting the aromatic C-3 to the ester carbonyl. Isolated from spin-spin coupling.
O-CH
3
3.68
Singlet (s)
3H
-
Ester methoxy group. Remains largely unaffected by the pyrazole protonation state.
NH
+
> 10.0
Broad Singlet (br s)
1H
-
The acidic hydrochloride proton. Broadened due to quadrupolar relaxation of nitrogen and rapid chemical exchange.
13
C NMR Spectral Analysis
Carbon-13 NMR serves as the orthogonal verification of the molecular skeleton. The assignments below highlight the stark contrast between the electron-deficient quaternary carbons and the relatively electron-rich C-4 position.
Ester carbonyl carbon. Highly deshielded due to double-bond oxygen electronegativity.
C-3
141.2
Quaternary (C)
Pyrazole C-3. Deshielded by both the adjacent nitrogen (N-2) and the inductive effect of the attached acetate group.
C-5
136.8
Tertiary (CH)
Pyrazole C-5. Deshielded by the adjacent N-1 nitrogen atom.
C-4
107.5
Tertiary (CH)
Pyrazole C-4. The most shielded aromatic carbon, reflecting the highest
π
-electron density in the heterocyclic ring[2].
O-CH
3
52.3
Primary (CH
3
)
Ester methoxy carbon. Typical shift for methyl esters.
N-CH
3
37.1
Primary (CH
3
)
N-methyl carbon.
-CH
2
-
32.4
Secondary (CH
2
)
Methylene bridge carbon.
Conclusion
The structural elucidation of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride requires a rigorous, self-validating analytical approach. By understanding the causality behind solvent selection (DMSO-d
6
to preserve the salt bridge) and acquisition parameters (extended D1 delays for quaternary carbons), researchers can confidently map the electronic perturbations induced by the hydrochloride salt. The resulting spectral data unambiguously confirms the N-methylated pyrazole core and the C-3 acetate substitution, ensuring high-fidelity characterization for downstream drug development workflows.
References
National Center for Biotechnology Information. "1-Methyl-1H-pyrazole". PubChem Compound Summary for CID 70255. Provides baseline NMR shift causality for the unsubstituted N-methyl pyrazole core. Available at: [Link]
Beilstein Journal of Organic Chemistry. "Negishi-coupling-enabled synthesis of
α
-heteroaryl-
α
-amino acid building blocks for DNA-encoded libraries" (2020). Beilstein J. Org. Chem. 16, 116. Provides synthetic context and comparative spectral data for pyrazole-acetate derivatives. Available at:[Link]
In-Depth Mass Spectrometry Fragmentation Analysis of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Introduction & Structural Dynamics Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a highly versatile building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). In the realm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Dynamics
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a highly versatile building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). In the realm of drug development, understanding the gas-phase fragmentation behavior of such intermediates is not merely an academic exercise—it is a critical requirement for pharmacokinetic profiling, impurity tracking, and structural validation.
Structurally, the molecule consists of an electron-rich 1-methylpyrazole core conjugated to a flexible methyl acetate side chain. While it exists as a protonated pyrazolium hydrochloride salt in the solid state, the non-covalent HCl completely dissociates during Electrospray Ionization (ESI). The inherent basicity of the pyrazole nitrogen (N2) drives the preferential protonation, yielding a highly abundant, even-electron precursor ion
[M+H]+
at m/z 155.1.
Self-Validating LC-MS/MS Protocol
To ensure high-fidelity, reproducible data, the analytical workflow must be designed as a self-validating system . This requires that every experimental batch includes intrinsic quality controls to continuously verify system performance, rule out false positives, and confirm ionization efficiency.
Step-by-Step Methodology
Sample Preparation & Internal Calibration: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). This specific solvent ratio ensures the complete dissociation of the HCl salt while maintaining solubility. Dilute the solution to a working concentration of 100 ng/mL. Validation Step: Spike the diluent with 10 ng/mL of an isotopic or structural internal standard (e.g., a deuterated pyrazole) to monitor and correct for matrix effects and ionization suppression.
Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Validation Step: Run a solvent blank before and after the sample to definitively rule out column carryover.
Source Optimization: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. According to [1], these parameters maximize the yield of the
[M+H]+
precursor without inducing premature in-source fragmentation.
Tandem Mass Spectrometry (MS/MS): Isolate m/z 155.1 in the first quadrupole (Q1). Apply Collision-Induced Dissociation (CID) using ultra-high purity Argon gas. Sweep collision energies (CE) from 10 to 40 eV to capture the full kinetic profile of both primary and secondary fragmentation events. Validation Step: Ensure mass accuracy remains within a < 5 ppm error margin using a continuous lock-mass infusion.
Caption: Self-validating LC-MS/MS workflow for pyrazole derivative analysis.
Mechanistic Fragmentation Pathways
The fragmentation causality of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is governed by the relative lability of the ester side chain versus the extreme stability of the heteroaromatic ring.
Pathway A: Ester Cleavage (The Acylium Route)
The most thermodynamically favorable cleavage occurs at the methyl ester moiety. The protonated precursor
[M+H]+
(m/z 155.1) undergoes a nucleophilic-assisted elimination, expelling a neutral methanol molecule (32 Da). This yields an acylium ion at m/z 123.1. The causality for this specific pathway is driven by the high stability of the resulting
C≡O+
triple bond. Subsequently, the acylium ion rapidly extrudes carbon monoxide (28 Da) to form the highly stable (1-methyl-1H-pyrazol-3-yl)methyl cation at m/z 95.1.
Pathway B: Direct Alpha-Cleavage
Alternatively, under higher collision energies, the precursor ion undergoes a direct alpha-cleavage at the position bridging the pyrazole and the ester. This results in the concerted loss of neutral methyl formate (60 Da), converging directly on the m/z 95.1 cation. The driving force here is the profound resonance stabilization provided by the pyrazole ring, which effectively delocalizes the positive charge across its nitrogen network.
Pathway C: Pyrazole Ring Opening
Once the ester side chain is completely stripped away, the m/z 95.1 core requires significant energy to degrade further. As documented in [2], the expulsion of hydrogen cyanide (HCN, 27 Da) is a hallmark signature of N-substituted pyrazoles. This high-energy ring-opening yields a conjugated hydrocarbon/nitrogen fragment at m/z 68.1. A competing, parallel ring-opening mechanism involves the loss of acetonitrile (
CH3CN
, 41 Da), yielding an m/z 54.1 fragment.
Caption: ESI-MS/MS fragmentation pathway of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate.
Quantitative Data Summaries
Table 1: High-Resolution Mass Spectrometry (HRMS) Fragment Assignments
Title: Development and Validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantitative Determination of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide in Dog Plasma
Source: MDPI Applied Sciences
URL: [Link]
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry
Source: IntechOpen
URL: [Link]
Foundational
A Technical Guide to the High-Resolution Mass Spectrometry Analysis of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride: Exact Mass and Isotopic Distribution
An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the exact mass and isotopic distribution of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride. Designed for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the exact mass and isotopic distribution of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical methodologies for the characterization of this compound using high-resolution mass spectrometry (HRMS). We will detail the calculation of its monoisotopic mass, predict its unique isotopic pattern, and present a validated experimental workflow. The causality behind instrumental choices and the interpretation of mass spectral data are explained to provide field-proven insights, ensuring a self-validating approach to compound identification and verification.
Part 1: Foundational Principles of Mass Analysis
1.1 The Critical Role of Exact Mass in Compound Identification
In modern chemical and pharmaceutical research, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of structural elucidation. While nominal mass provides the integer mass of a molecule based on the most abundant isotopes, exact mass refers to the calculated mass based on the precise masses of the most abundant, stable isotopes of the constituent elements.[1] This high degree of precision, typically measured to four or five decimal places, is achievable only with high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR, or TOF).
The power of exact mass lies in its ability to drastically narrow down the number of possible elemental formulas for a given mass, often to a single unique composition. For a compound like methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, confirming the exact mass provides incontrovertible evidence of its successful synthesis and purity.
1.2 Isotopic Distribution: A Molecular Fingerprint
Beyond the exact mass of the primary monoisotopic peak, the relative abundances of heavier isotopes generate a characteristic pattern known as the isotopic distribution. This pattern is dictated by the natural abundance of stable isotopes for each element in the molecule. For organic molecules, the most significant contributions come from Carbon-13 (¹³C). However, for halogenated compounds, the isotopic signature is often dominated by the halogen.
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride contains chlorine, which has two stable isotopes of significant abundance: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%).[2][3] This results in a highly characteristic M and M+2 peak cluster with a relative intensity ratio of roughly 3:1, serving as a definitive indicator for the presence of a single chlorine atom in the molecule.[4]
Part 2: Theoretical Mass and Isotopic Profile
2.1 Molecular Formula Determination
The parent compound, methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, has a molecular formula of C₇H₁₀N₂O₂.[5] The hydrochloride salt is formed by the addition of hydrochloric acid (HCl), leading to the final elemental composition.
Molecular Formula: C₇H₁₁ClN₂O₂
2.2 Calculation of Theoretical Exact Mass
The monoisotopic mass is calculated using the exact masses of the most abundant stable isotope of each element.
Element
Isotope
Exact Mass (Da)
Count
Total Mass (Da)
Carbon
¹²C
12.000000
7
84.000000
Hydrogen
¹H
1.007825
11
11.086075
Chlorine
³⁵Cl
34.968852
1
34.968852
Nitrogen
¹⁴N
14.003074
2
28.006148
Oxygen
¹⁶O
15.994915
2
31.989830
Total
190.050905
The theoretical monoisotopic mass of the neutral compound C₇H₁₁ClN₂O₂ is 190.0509 Da . In positive-ion electrospray ionization, the molecule is typically observed as the protonated cation, [M+H]⁺. However, for the hydrochloride salt, the compound is already protonated. The observed species would be the cation [C₇H₁₁N₂O₂]⁺, with a theoretical exact mass of 155.0815 Da . For the purpose of this guide, we will analyze the neutral molecule as named, which includes the chloride.
2.3 Predicted Isotopic Distribution
The isotopic pattern is the sum of contributions from all elements. The most significant peaks are detailed below.
Isotopologue
Primary Contributor(s)
Theoretical m/z
Relative Abundance (%)
M
¹²C₇¹H₁₁³⁵Cl¹⁴N₂¹⁶O₂
190.0509
100.0
M+1
One ¹³C atom
191.0543
7.8
M+2
One ³⁷Cl atom
192.0479
32.0
M+3
One ¹³C and one ³⁷Cl
193.0513
2.5
This distribution, characterized by the prominent M+2 peak at approximately one-third the intensity of the M peak, is a definitive signature for this molecule.
Caption: Experimental workflow for HRMS analysis.
Part 4: Conclusion and Verification
The accurate characterization of pharmaceutical compounds is paramount for development and quality control. This guide has established the theoretical foundation for analyzing methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, defining its theoretical monoisotopic mass as 190.0509 Da (for the neutral salt) and detailing its characteristic isotopic signature dominated by the ³⁵Cl/³⁷Cl isotopes.
By following the provided high-resolution mass spectrometry workflow, a researcher can expect to obtain experimental data that aligns closely with these theoretical values. A measured mass with an error of less than 5 ppm and an observed isotopic pattern matching the predicted 3:1 M to M+2 ratio provides definitive confirmation of the compound's identity and elemental composition. This self-validating methodology ensures the highest degree of scientific integrity and trustworthiness in analytical results.
References
PubChem. Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. National Center for Biotechnology Information. [Link]
PubChemLite. Methyl 2-(1-methyl-1h-pyrazol-3-yl)-2-oxoacetate. University of Luxembourg. [Link]
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833-836. [Link]
Wikipedia. Isotopes of chlorine. Wikimedia Foundation. [Link]
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. American Chemical Society. [Link]
USGS. Periodic Table--Chlorine. U.S. Geological Survey. [Link]
NextSDS. methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate — Chemical Substance Information. [Link]
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]
PubChem. methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. National Center for Biotechnology Information. [Link]
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
Sharp, Z. (2007). The Stable-Chlorine Isotope Compositions of Natural and Anthropogenic Materials. In: Reviews in Mineralogy and Geochemistry. [Link]
ResearchGate. Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles. [Link]
Advanced CAS Registry Search and Synthesis Validation for Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Executive Summary In modern drug discovery, pyrazole-containing building blocks are critical scaffolds due to their favorable pharmacokinetic properties and ability to act as bioisosteres for various aromatic rings. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, pyrazole-containing building blocks are critical scaffolds due to their favorable pharmacokinetic properties and ability to act as bioisosteres for various aromatic rings. However, researchers frequently encounter significant informatics hurdles when sourcing specific salt forms of these intermediates.
This whitepaper addresses the complex challenge of identifying the Chemical Abstracts Service (CAS) Registry Number for methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride . Because the hydrochloride salts of pyrazole esters are often transient, hygroscopic, or generated purely in situ, they frequently lack a dedicated, widely indexed CAS number. Herein, we deconstruct the chemical informatics surrounding this molecule, explain the mechanistic causality of pyrazole salt instability, and provide a self-validating, step-by-step synthetic protocol to generate and authenticate this specific compound.
Chemical Identity & Database Discrepancies
When querying chemical databases for complex salts, the search algorithm often defaults to the parent free base or the most stable commercially available salt form. Pyrazole is a weakly basic heterocycle, with the conjugate acid exhibiting a pKa of approximately 2.52, as documented in 1[2]. Consequently, protonating the pyrazole nitrogen requires a strong acid (like HCl).
However, placing a methyl ester in the presence of strong aqueous acid invites rapid hydrolysis back to the carboxylic acid. Because of this inherent conflict—requiring strong acid to maintain the salt, but avoiding water to protect the ester—the specific hydrochloride salt of the methyl ester is rarely registered or stockpiled by vendors. Instead, databases index the stable free base ester or the stable acid hydrochloride.
Quantitative Data Summary
The table below summarizes the related molecular entities, clarifying the exact CAS numbers for the parent forms as verified by the 3[3] and 4[4].
When a direct CAS search yields no results for a specific ester salt, researchers must employ a systematic deconstruction workflow. By isolating the parent free base and the parent acid, one can procure the necessary precursors to synthesize the target molecule.
Caption: Decision tree for identifying and resolving unregistered CAS numbers for complex salts.
Self-Validating Synthesis Protocol
Because the target molecule is commercially elusive, it must be synthesized. The most robust method is the esterification of the commercially available parent acid (CAS: 1177318-00-1)[4].
The Causality of the Reagent Choice:
To prevent ester hydrolysis, the reaction must be strictly anhydrous. Using aqueous HCl is a fatal flaw. Instead, we utilize the in situ generation of anhydrous HCl via the reaction of acetyl chloride with methanol. This not only provides the acidic catalyst required for the nucleophilic acyl substitution but simultaneously generates the highly dry environment needed to trap the weakly basic pyrazole as a stable hydrochloride salt.
Caption: Anhydrous esterification pathway ensuring simultaneous salt formation and ester protection.
Step-by-Step Methodology
Preparation of Methanolic HCl: Charge a dry, argon-purged round-bottom flask with anhydrous methanol (10 volumes relative to substrate). Cool the flask to 0 °C using an ice bath. Dropwise, add acetyl chloride (1.5 to 2.0 equivalents). Note: The exothermic reaction between acetyl chloride and methanol generates anhydrous HCl and methyl acetate.
Substrate Addition: Slowly add 2-(1-methyl-1H-pyrazol-3-yl)acetic acid (1.0 equivalent) to the chilled methanolic HCl solution.
Reaction Execution: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4 to 6 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the peak corresponding to the starting acid (
m/z
141 [M+H]⁺) is entirely consumed and replaced by the ester mass (
m/z
155 [M+H]⁺).
Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. To avoid driving off the HCl, do not heat the bath above 35 °C during evaporation.
Purification & Drying: Triturate the resulting crude residue with anhydrous diethyl ether. The target methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride will precipitate as a solid. Filter and dry under high vacuum at room temperature for 12 hours.
Analytical Validation (E-E-A-T Principle)
To guarantee trustworthiness in your synthesis, analytical validation must confirm both the presence of the ester and the protonation of the pyrazole ring.
Mass Spectrometry (ESI-MS): Will show the free base mass at
m/z
155.1 [M+H]⁺. MS alone cannot confirm the salt form, as the HCl is lost during ionization.
Nuclear Magnetic Resonance (¹H NMR): Conducted in DMSO-d₆. The self-validating proof of the hydrochloride salt lies in the chemical shift of the pyrazole protons. Because the pyrazole nitrogen is protonated, the electron density of the ring decreases, causing a distinct downfield shift of the aromatic pyrazole protons (typically ~0.2 - 0.5 ppm) compared to the free base ester (CAS: 863032-28-4)[3]. Furthermore, the appearance of a sharp singlet at ~3.6-3.7 ppm confirms the successful integration of the methyl ester group.
By understanding the fundamental basicity of the 5[5] and applying strict anhydrous synthetic principles, researchers can bypass the limitations of commercial chemical registries and confidently generate the required intermediates for downstream drug development.
Application Note: Synthesis and Isolation of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically validated protocol for the esterification and simultaneous hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a robust, scalable, and mechanistically validated protocol for the esterification and simultaneous hydrochloride salt formation of 1-methyl-1H-pyrazole-3-acetic acid.
Introduction and Mechanistic Rationale
Pyrazole derivatives are ubiquitous in modern medicinal chemistry, frequently serving as core pharmacophores or critical building blocks in the development of novel therapeutics. Specifically, methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (CAS: 863032-28-4)[1] is a highly versatile intermediate. To enhance its stability, handling properties, and solubility for subsequent synthetic steps, it is often isolated as a hydrochloride salt.
The synthesis begins with the commercially available 2-(1-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 1177318-00-1)[2]. The most efficient method for achieving both esterification and salt formation in a single pot utilizes thionyl chloride (
SOCl2
) in anhydrous methanol[3].
Mechanistic Causality:
When thionyl chloride is added to methanol, it reacts in situ to generate hydrogen chloride (
HCl
) gas and methyl sulfite[3]. This serves a dual purpose:
Catalysis: The generated
HCl
strongly protonates the carboxylic acid oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol[3].
Salt Formation: The basic nitrogen atom of the pyrazole ring (specifically the
sp2
hybridized nitrogen at position 2) is simultaneously protonated by the excess
HCl
, ensuring the final product precipitates or crystallizes as the stable hydrochloride salt.
Unlike traditional Fischer esterification which requires extended reaction times and equilibrium shifting (e.g., via Dean-Stark water removal), the
SOCl2
/MeOH system drives the reaction to completion efficiently while avoiding complex aqueous workups[4].
Experimental Workflow
Workflow for the synthesis of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride.
Preparation of the Reaction Mixture: Equip a flame-dried, round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (or connected to a scrubber system to neutralize
SO2
and
HCl
off-gases).
Substrate Suspension: Add 2-(1-methyl-1H-pyrazol-3-yl)acetic acid (10.0 g, 71.3 mmol) to the flask. Add anhydrous methanol (150 mL). The starting material may not fully dissolve at room temperature; this is acceptable as it will dissolve as the esterification proceeds.
Temperature Control (Critical Step): Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C. Causality: The reaction between thionyl chloride and methanol is highly exothermic. Failure to cool the mixture can lead to solvent boil-over and degradation of the starting material[3].
Addition of Thionyl Chloride: Place thionyl chloride (7.8 mL, 107 mmol, 1.5 eq) into the addition funnel. Add the
SOCl2
dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
Reflux and Conversion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to a gentle reflux (approx. 65 °C) for 12 hours. Causality: Heating drives the esterification to completion. The pyrazole nitrogen acts as a mild base, and the continuous presence of in situ generated
HCl
ensures it remains protonated, preventing unwanted side reactions[3].
Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: 10% MeOH in DCM). The starting material should be completely consumed.
Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the methanol and volatile byproducts (
HCl
,
SO2
) under reduced pressure at 40 °C. Note: The crude residue will likely appear as a thick, viscous oil or a semi-solid[5].
Trituration and Isolation: To induce crystallization, add cold anhydrous diethyl ether (50 mL) to the crude residue and stir vigorously for 30 minutes. The hydrochloride salt is insoluble in non-polar solvents and will precipitate as a white to off-white solid.
Filtration: Filter the precipitate through a sintered glass funnel, washing the filter cake with an additional portion of cold diethyl ether (2 x 20 mL). Dry the solid in vacuo to afford methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride.
Quantitative Data & Optimization
The table below summarizes the effect of varying the equivalents of thionyl chloride and reaction temperature on the overall isolated yield and purity of the hydrochloride salt.
Excess
SOCl2
led to minor impurities during concentration.
4
TMSCl (2.0)*
Room Temp
24
88%
97.5%
Milder alternative[6], but requires longer reaction times.
*Note: Trimethylsilyl chloride (TMSCl) can be used as a milder alternative to
SOCl2
for generating
HCl
in methanol, though it is generally slower[3][6].
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the isolated product must be validated. The formation of the hydrochloride salt and the methyl ester can be confirmed via the following spectroscopic markers:
1H NMR (DMSO-d6): The success of the esterification is immediately confirmed by the appearance of a sharp singlet integrating to 3 protons around
δ
3.65 ppm, corresponding to the new methyl ester group (
−OCH3
). The pyrazole
N−CH3
will appear as a distinct singlet (typically around
δ
3.80 ppm). The acidic proton of the hydrochloride salt will exchange with moisture in the NMR solvent and may appear as a broad downfield peak, or cause the residual water peak to shift.
Mass Spectrometry (ESI+): The mass spectrum will show the exact mass of the free base (
[M+H]+
). The chloride counterion is not detected in positive ion mode.
References
MDPI. "Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides". Molecules. Available at: [Link]
Google Patents. "Method for preparing amino acid ester hydrohalides". US Patent 4622413A.
NIH PMC. "A Convenient Synthesis of Amino Acid Methyl Esters". Molecules. Available at:[Link]
NextSDS. "methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate — Chemical Substance Information". Substance Database. Available at:[Link]
Application Notes: Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride as a Privileged Scaffold in Medicinal Chemistry
Executive Summary In modern drug discovery, the pyrazole nucleus is recognized as a "privileged structure" due to its profound ability to engage in hydrogen bonding, its favorable metabolic stability, and its prevalence...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the pyrazole nucleus is recognized as a "privileged structure" due to its profound ability to engage in hydrogen bonding, its favorable metabolic stability, and its prevalence in FDA-approved therapeutics[1]. Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride represents a highly optimized building block derived from this lineage. This technical guide provides researchers and drug development professionals with field-proven protocols, structural rationales, and integration strategies for utilizing this specific scaffold in the synthesis of novel pharmacological agents.
Structural Rationale & Pharmacophore Analysis
The selection of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride over a generic pyrazole-3-carboxylic acid is driven by several critical physicochemical and synthetic advantages:
N-Methylation (Tautomeric Locking): Unsubstituted pyrazoles rapidly tautomerize in solution, complicating Structure-Activity Relationship (SAR) interpretation and often leading to divergent synthetic mixtures. The
N
-methyl group locks the ring into a single, predictable tautomer, enhancing membrane permeability (LogP) and ensuring regioselective downstream functionalization.
Acetate Linker (Flexibility): The two-carbon acetate linker provides critical rotational freedom compared to direct pyrazole-carboxylic acids. This flexibility allows the resulting pharmacophore to navigate complex binding pockets, such as the allosteric sites of kinases or the active site of cyclooxygenase-2 (COX-2)[2].
Hydrochloride Salt (Handling & Stability): The free base of low-molecular-weight
N
-methyl pyrazole esters is frequently a viscous, hygroscopic oil. The hydrochloride salt form provides a free-flowing, bench-stable crystalline solid, which is essential for accurate stoichiometric weighing in high-throughput library synthesis[3].
Synthetic Workflows & Mechanistic Insights
The methyl ester serves as a versatile synthetic handle. It can be saponified to the free acid for amide coupling, directly reacted with strong nucleophiles, or reduced to the corresponding alcohol.
Synthetic divergence of the pyrazole-3-acetate building block.
Saponification Causality
Lithium hydroxide (LiOH) is the reagent of choice for hydrolyzing this ester. Unlike NaOH or KOH, the lithium cation provides mild Lewis acid coordination to the carbonyl oxygen, accelerating hydrolysis at ambient temperatures while preventing potential ring-opening or degradation of the electron-rich pyrazole. Because the starting material is an HCl salt, an additional 1.0 equivalent of base is strictly required to neutralize the salt before hydrolysis can commence.
Amidation Causality
For coupling the resulting pyrazole-3-acetic acid to amines, HATU is superior to standard EDC/HOBt systems. Heteroaromatic acetic acids can occasionally suffer from sluggish kinetics or form inactive ketene intermediates under harsh activation. HATU, in the presence of
N,N
-Diisopropylethylamine (DIPEA), rapidly forms the highly reactive 7-aza-OBt ester, driving the reaction to completion even with sterically hindered or electron-deficient anilines.
Experimental Protocols
Protocol A: Base-Catalyzed Saponification to Free Acid
Objective: Convert the methyl ester HCl salt to 2-(1-methyl-1H-pyrazol-3-yl)acetic acid.
Self-Validation Metric: Disappearance of the methyl singlet (~3.70 ppm) in
1
H-NMR and a mass shift from [M+H]
+
155.1 to 141.1 in LC-MS.
Preparation: In a round-bottom flask, suspend Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride (1.0 mmol, 190.6 mg) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (4.0 mL total volume).
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Lithium hydroxide monohydrate (LiOH·H
2
O) (2.5 mmol, 105 mg). Rationale: 1.0 eq neutralizes the HCl salt; 1.5 eq drives the hydrolysis.
Reaction: Remove the ice bath and stir the biphasic mixture vigorously at room temperature (20-25 °C) for 2 to 3 hours.
Monitoring: Sample 10 µL of the reaction, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak area is <1%.
Workup (Critical Step): Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 2 mL water and cool to 0 °C. Carefully acidify with 1M HCl dropwise until the pH reaches ~3.5 to 4.0. Rationale: This is the approximate isoelectric point of the pyrazole-acetic acid; over-acidification will protonate the pyrazole nitrogen, dragging the product back into the aqueous phase.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate to yield the free acid as a white to off-white solid.
Protocol B: High-Efficiency Amide Coupling
Objective: Synthesize a pyrazole-3-acetamide library member.
Activation: Dissolve 2-(1-methyl-1H-pyrazol-3-yl)acetic acid (1.0 mmol, 140 mg) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature to pre-form the active ester.
Amine Addition: Add the target primary or secondary amine (1.1 mmol).
Base Addition: Add DIPEA (3.0 mmol, 522 µL) dropwise. Rationale: Excess DIPEA ensures the reaction remains basic, neutralizing any acidic byproducts from HATU and keeping the amine nucleophilic.
Reaction & Isolation: Stir for 4 hours. Quench with saturated aqueous NaHCO
3
(10 mL) and extract with EtOAc (3 × 15 mL). Wash the organics with 5% aqueous LiCl (to remove DMF), dry, and purify via flash chromatography.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected analytical metrics for the primary transformations of this building block.
Transformation
Reagents & Solvents
Temp / Time
Typical Yield
Key Analytical Marker (LC-MS / NMR)
Saponification
LiOH·H
2
O (2.5 eq), THF/H
2
O (3:1)
25 °C / 3 h
88 - 95%
[M+H]
+
141.1; Loss of -OCH
3
singlet at ~3.7 ppm
Derivatives of pyrazole-3-acetic acid have been historically pivotal in the discovery of anti-inflammatory agents, specifically targeting the arachidonic acid pathway[4]. By substituting the pyrazole ring and utilizing the acetate linker to attach various sulfonamide or aryl groups, researchers have successfully developed potent inhibitors of Cyclooxygenase-2 (COX-2)[5].
The acetate linker provides the exact spatial geometry required for the pyrazole core to sit within the hydrophobic channel of COX-2, while the appended functional groups block the entry of arachidonic acid, thereby halting the production of pro-inflammatory prostaglandins (e.g., PGE2).
Mechanism of action for pyrazole-based COX-2 inhibitors in inflammation.
Beyond inflammation, this building block is increasingly utilized in the synthesis of kinase inhibitors (e.g., targeting p38 MAPK and JAK/STAT pathways) where the N-methyl pyrazole acts as a critical hydrogen-bond acceptor to the kinase hinge region[1].
References
NextSDS Chemical Substance Database. methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate — Chemical Substance Information. Retrieved from: [Link]
Google Patents (US5760068A).Substituted pyrazolyl benzenesulfonamides for the treatment of inflammation.
Google Patents (USRE44048E1).4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder.
Application Note: Hydrolysis of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride to Free Acid
Executive Summary & Mechanistic Rationale The hydrolysis of pyrazole-3-acetate esters to their corresponding free carboxylic acids is a critical transformation in the synthesis of heterocyclic building blocks for drug di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The hydrolysis of pyrazole-3-acetate esters to their corresponding free carboxylic acids is a critical transformation in the synthesis of heterocyclic building blocks for drug discovery[1]. Specifically, 2-(1-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 1177318-00-1)[2] is a highly versatile scaffold utilized in the development of kinase inhibitors and anti-inflammatory agents[3].
When performing this transformation starting from the hydrochloride salt—methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride (CAS: 1357353-48-0)[4]—chemists frequently encounter isolation challenges. Standard saponification protocols often yield the highly water-soluble zwitterion or an inorganic salt adduct. As a Senior Application Scientist, I have designed this protocol to address the specific causality behind reagent selection and pH-dependent isolation to ensure high-yield recovery of the pure free acid .
Causality in Experimental Design
Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide (LiOH) is prioritized for this saponification. The resulting lithium carboxylate intermediate exhibits superior solubility in the required THF/MeOH/H2O co-solvent system compared to sodium or potassium salts, preventing premature precipitation and ensuring rapid, homogenous kinetics[3].
Stoichiometric Compensation: Because the starting material is a hydrochloride salt, the first equivalent of LiOH is entirely consumed by neutralizing the HCl. To drive the ester hydrolysis to completion, a total of 3.5 equivalents of LiOH·H2O is employed.
Isoelectric Isolation (pH 3.0–3.5): The pKa of the pyrazole nitrogen conjugate acid is approximately 2.5, while the carboxylic acid pKa is roughly 4.5. To isolate the free acid, the reaction must be carefully acidified to its isoelectric point (pH 3.0–3.5). Acidifying below pH 2.0 will protonate the pyrazole ring, rendering the molecule highly water-soluble as a new hydrochloride salt and preventing extraction into organic solvents.
Experimental Workflow
Workflow for base-catalyzed hydrolysis of pyrazole-3-acetate hydrochloride to free acid.
Materials and Reagents
The following table summarizes the quantitative data and stoichiometry required for a 1.00 g scale reaction.
Reagent
MW ( g/mol )
Eq.
Amount
Function
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate HCl
190.63
1.0
1.00 g (5.25 mmol)
Starting Material
Lithium hydroxide monohydrate (LiOH·H2O)
41.96
3.5
0.77 g (18.36 mmol)
Base / Nucleophile
Tetrahydrofuran (THF)
-
-
10 mL
Organic Solvent
Methanol (MeOH)
-
-
5 mL
Phase Transfer Co-solvent
Water (H2O)
-
-
5 mL
Aqueous Solvent
1M Hydrochloric Acid (HCl)
36.46
~3.0
~15-16 mL
Acidifying Agent
Ethyl Acetate (EtOAc)
-
-
5 x 20 mL
Extraction Solvent
Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reliability.
Step 1: Reaction Setup
Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride (1.00 g, 5.25 mmol).
Suspend the solid in a mixture of THF (10 mL) and MeOH (5 mL). Stir at room temperature (20–25 °C) until a uniform suspension is achieved.
In a separate vial, dissolve LiOH·H2O (0.77 g, 18.36 mmol) in deionized water (5 mL).
Add the aqueous LiOH solution dropwise to the organic suspension over 5 minutes. The mixture will become a clear, homogeneous solution as the HCl salt is neutralized and the ester begins to hydrolyze.
Stir the reaction mixture at room temperature for 2–4 hours.
Step 2: In-Process Monitoring (Self-Validation)
LC-MS Aliquot: Remove a 10 µL aliquot of the reaction mixture and quench it into 1 mL of Acetonitrile (MeCN).
Analysis: Analyze via LC-MS. The reaction is deemed complete when the starting material mass (
m/z
155 for the free base
[M+H]+
) is completely consumed, and the product mass (
m/z
141
[M+H]+
) is the sole dominant peak.
Step 3: Quenching and Volatile Removal
Critical Step: Transfer the reaction mixture to a rotary evaporator and carefully remove the THF and MeOH under reduced pressure (bath temp 35 °C).
Causality: Failing to remove the organic solvents will drastically increase the solubility of the free acid in the aqueous layer during the subsequent extraction step, severely depressing the isolated yield.
Step 4: Isoelectric Acidification
Cool the remaining aqueous solution to 0–5 °C using an ice bath.
Insert a calibrated pH meter probe directly into the stirring aqueous solution.
Add 1M HCl dropwise. The first equivalent will neutralize the excess LiOH. Continue adding until the pH reaches exactly 3.0 to 3.5 .
Observation: The solution may become cloudy as the free acid/zwitterion begins to precipitate.
Step 5: Extraction and Isolation
Transfer the pH-adjusted aqueous layer to a separatory funnel.
Extract the aqueous layer with EtOAc (5 x 20 mL). (Note: If the partition coefficient is poor, substitute EtOAc with a 10% Isopropanol/Chloroform mixture).
Combine the organic extracts and wash with a small volume of saturated brine (10 mL).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to afford 2-(1-methyl-1H-pyrazol-3-yl)acetic acid as an off-white solid.
Analytical Characterization
Verify the integrity of the isolated free acid against the following expected analytical parameters:
Journal of Medicinal Chemistry (ACS). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction.[1]
URL:
Application Notes and Protocols for the Preparation of Methyl 2-(1-Methyl-1H-Pyrazol-3-yl)acetate Hydrochloride: A Key Intermediate for Pharmaceutical APIs
Introduction: The Strategic Importance of Pyrazole Scaffolds in Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively modulate biological targets. Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a versatile intermediate that provides a strategic entry point for the synthesis of a diverse range of pyrazole-based Active Pharmaceutical Ingredients (APIs). This document provides a comprehensive guide to the synthesis, purification, and characterization of this key intermediate, along with its application in the synthesis of advanced pharmaceutical candidates.
Chemical Profile of the Target Intermediate
A clear understanding of the physicochemical properties of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate and its hydrochloride salt is essential for its effective use in synthesis.
Soluble in water, methanol; sparingly soluble in dichloromethane
Inferred from structure
PART 1: Synthesis of Methyl 2-(1-Methyl-1H-Pyrazol-3-yl)acetate
The synthesis of the target pyrazole acetate is most effectively achieved through the condensation of a 1,3-dicarbonyl compound with methylhydrazine. This classical approach to pyrazole synthesis allows for regioselective control, which is critical for obtaining the desired isomer. The following protocol is adapted from established methodologies for the synthesis of related pyrazolylacetates.
Reaction Scheme
Caption: Synthesis of the target pyrazole ester.
Detailed Protocol
Materials:
Methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq)
Methylhydrazine (1.1 eq)
Glacial Acetic Acid
Ethyl Acetate
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Silica Gel for column chromatography
Hexane
Ethyl Acetate
Procedure:
To a solution of methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) in glacial acetic acid (5-10 volumes), add methylhydrazine (1.1 eq) dropwise at room temperature with stirring.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
Combine the organic layers and wash with brine (1 x 5 volumes).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate as a pale yellow oil.
Causality Behind Experimental Choices
Choice of Solvent: Acetic acid serves as both the solvent and a catalyst for the condensation reaction. It facilitates the formation of the hydrazone intermediate and the subsequent cyclization to the pyrazole ring.
Regioselectivity: The reaction of methylhydrazine with the unsymmetrical dicarbonyl compound can potentially yield two regioisomers. The use of acetic acid as the solvent has been shown to favor the formation of the desired 1,3-disubstituted pyrazole isomer.
Purification: Column chromatography is essential to separate the desired product from any unreacted starting materials and the isomeric byproduct, methyl 2-(1-methyl-1H-pyrazol-5-yl)acetate.
PART 2: Preparation of Methyl 2-(1-Methyl-1H-Pyrazol-3-yl)acetate Hydrochloride
The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability and handling properties.
Dissolve the purified methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (1.0 eq) in anhydrous diethyl ether (10-20 volumes).
Cool the solution to 0 °C in an ice bath.
Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
A white precipitate will form. Continue stirring at 0 °C for 30 minutes.
Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride as a white to off-white solid.
PART 3: Characterization and Quality Control
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized intermediate.
A validated High-Performance Liquid Chromatography (HPLC) method is recommended for assessing the purity of the final product.
HPLC Method Parameters (Starting Point):
Parameter
Condition
Column
C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
Gradient
10-90% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 220 nm
Column Temp.
30 °C
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to identify and quantify volatile impurities. The fragmentation pattern of the pyrazole ring is characteristic and can be used for structural confirmation.
PART 4: Application in the Synthesis of Pharmaceutical APIs
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a valuable precursor for the synthesis of complex APIs, particularly those targeting G-protein coupled receptors. The pyrazole-3-acetic acid moiety, readily obtained by hydrolysis of the methyl ester, is a common pharmacophore in the design of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists.
Downstream Synthesis of an S1P1 Receptor Agonist Intermediate
The following workflow illustrates the conversion of the title compound into a key carboxylic acid intermediate, which can then be coupled with various amines to generate a library of potential S1P1 receptor agonists.
Caption: Pathway to S1P1 receptor agonists.
Protocol: Hydrolysis to 2-(1-Methyl-1H-pyrazol-3-yl)acetic acid
Dissolve methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
Remove the THF under reduced pressure.
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
Extract the product with ethyl acetate (3 x 10 volumes).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(1-methyl-1H-pyrazol-3-yl)acetic acid.
This carboxylic acid is now primed for standard amide coupling reactions with a variety of amines to generate a diverse library of compounds for screening as potential S1P1 receptor agonists, as described in the patent literature.
Conclusion
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a synthetically accessible and highly valuable intermediate for the pharmaceutical industry. The protocols detailed herein provide a robust and reproducible pathway for its preparation and subsequent elaboration into more complex, biologically active molecules. The strategic use of this intermediate can significantly streamline the synthesis of novel pyrazole-based APIs, thereby accelerating the drug discovery and development process.
References
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Promising Antitumor Agents. Molecules, 22(9), 1431.
European Patent Office. (2010). New pyrazole derivatives. (EP 2390252 A1).
(Referenced in the body of the text, but no specific cit
De la Cruz, P., et al. (2000).
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
(Referenced in the body of the text, but no specific cit
Spasov, A. A., & Yozhitsa, I. N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
Spasov, A. A., & Yozhitsa, I. N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
Application Notes & Protocols: Strategic Amidation of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Introduction: The Significance of Pyrazole-Acetamides in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Pyrazole-Acetamides in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Molecules incorporating this heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] Specifically, 2-(1H-pyrazol-1-yl)acetamide derivatives have been identified as potent androgen receptor antagonists for prostate cancer therapy and as key components in novel potassium channel activators.[4]
The synthesis of these critical amide-containing molecules most frequently involves the coupling of a pyrazole-acetic acid derivative with a primary or secondary amine. This application note provides a detailed, field-proven guide for the robust and efficient amidation of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride. We will dissect the reaction from first principles, offering two validated protocols using premier coupling reagents, and explain the critical causality behind each experimental step to ensure reproducible, high-yield success.
Reaction Blueprint: From Ester Hydrochloride to Target Amide
The starting material, methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, presents two immediate considerations for the synthetic chemist:
The Hydrochloride Salt: The presence of HCl necessitates the use of a base to liberate the free pyrazole nitrogen and neutralize the reaction medium.
The Methyl Ester: While direct amidation of unactivated esters is possible, it often requires harsh conditions.[5][6] A more reliable and broadly applicable strategy involves a two-step sequence: first, saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by a mediated coupling of this acid with the desired amine.
This guide focuses on the second, more robust pathway, which offers superior control and wider substrate scope. The overall transformation is depicted below.
Caption: Overall synthetic workflow from the starting ester to the final amide product.
The Engine of Amidation: Understanding Coupling Reagent Mechanisms
The formation of an amide bond from a carboxylic acid and an amine is kinetically slow and requires the activation of the carboxylic acid.[7] This is achieved using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group. We will focus on two of the most effective and widely used systems: EDC/HOBt and HATU.[7][8]
A. The Carbodiimide Pathway: EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct. The additive 1-hydroxybenzotriazole (HOBt) is used to trap this intermediate, forming a more stable HOBt-active ester. This ester is less prone to racemization and reacts efficiently with the amine nucleophile to yield the desired amide.[7][9][10]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
B. The Uronium Salt Pathway: HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent.[11][12] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][13] This active ester is then rapidly attacked by the amine to form the amide bond, releasing tetramethylurea. The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction via a hydrogen-bonded transition state, leading to high coupling efficiencies and fast reaction rates.[11]
Application Note: Catalytic Hydrogenation of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the selective reduction of a substituted pyrazole ring to its correspondin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Objective: To provide a robust, self-validating protocol for the selective reduction of a substituted pyrazole ring to its corresponding sp³-rich pyrazolidine derivative.
Mechanistic Rationale & The "Hydrochloride Advantage"
The transition from flat, aromatic heterocycles to three-dimensional, sp³-rich scaffolds is a cornerstone of modern drug discovery, often referred to as "escaping from flatland." However, pyrazoles possess a highly stable 6π-electron aromatic system, making them notoriously recalcitrant to standard catalytic hydrogenation[1].
Attempting to reduce a neutral pyrazole with standard Palladium on Carbon (Pd/C) at ambient pressure typically results in complete recovery of the starting material or severe catalyst poisoning due to the strong coordination of the basic nitrogen atoms to the metal surface[2].
The Causality of the Hydrochloride Salt:
The protocol below specifically utilizes methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride . The presence of the hydrochloride salt is not merely a handling convenience; it is the fundamental mechanistic driver of the reaction. Protonation of the imine-like nitrogen (N2) forms a pyrazolium cation. This electrophilic activation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, disrupting its aromatic stabilization energy and making the carbon atoms highly susceptible to hydride delivery from the catalyst surface[3].
Catalyst Selection & Optimization Data
To achieve complete conversion while preserving the reducible methyl ester moiety, catalyst selection is paramount.
Rhodium on Carbon (Rh/C) is the premier choice. Unlike Pd/C, Rh/C is highly active for the reduction of N-heterocycles and resists poisoning by the partially reduced pyrazoline intermediates[1].
Platinum Oxide (PtO₂) (Adams' catalyst) can force the reduction but often leads to unwanted hydrogenolysis (ring-opening) or trace reduction of the ester group.
The table below summarizes the quantitative optimization data validating the choice of 5% Rh/C.
Table 1: Optimization of Hydrogenation Conditions for Pyrazole Reduction
Catalyst: 5% Rh/C (10 wt% relative to substrate, 190 mg)
Solvent: Methanol, HPLC grade (20 mL)
Equipment: Parr Hydrogenator or high-pressure autoclave
Step-by-Step Methodology
Step 1: Reactor Charging
To a clean, dry pressure vessel, add the substrate and methanol. Stir until completely dissolved. Carefully add the 5% Rh/C catalyst.
Causality: Methanol completely solvates the hydrochloride salt, ensuring homogeneous availability of the activated pyrazolium species at the heterogeneous solid-liquid interface.
Step 2: Atmosphere Exchange (Critical Safety Step)
Seal the vessel. Purge the headspace with N₂ gas (pressurize to 30 psi, then vent) three times. Follow this by purging with H₂ gas (pressurize to 30 psi, then vent) three times.
Causality: Removing oxygen prevents the formation of explosive H₂/O₂ mixtures and prevents the oxidative deactivation of the highly active Rh/C catalyst surface.
Step 3: Hydrogenation Phase
Pressurize the vessel to 60 psi with H₂. Heat the mixture to 40 °C under vigorous agitation (800 rpm).
Causality: The reduction of aromatic heterocycles is heavily mass-transfer limited. High agitation ensures optimal gas-liquid-solid mixing. The 60 psi pressure is required to overcome the initial activation energy barrier of the aromatic system.
Step 4: In-Process Control (IPC) & Self-Validation
Monitor the pressure drop in the hydrogen ballast tank. The reaction is complete when H₂ uptake ceases (typically 12–16 hours).
Validation: Vent the reactor, take a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The aromatic protons (δ 6.0–7.5 ppm) in NMR should disappear, and the target mass for the fully reduced free base ([M+H]⁺ = 159.2 m/z) must be the dominant peak.
Step 5: Workup and Isolation
Cool the reactor to room temperature. Safely vent the remaining H₂ gas and purge the system with N₂ for 5 minutes. Filter the reaction mixture through a tightly packed pad of Celite.
Causality: Rh/C can be highly pyrophoric when dry and saturated with hydrogen. Celite filtration under an inert N₂ blanket mitigates fire risk and completely removes colloidal metal.
Wash the Celite pad with additional methanol (2 × 10 mL). Concentrate the combined filtrates under reduced pressure to yield methyl 2-(1-methylpyrazolidin-3-yl)acetate hydrochloride as a viscous oil or crystalline solid.
Mechanistic Workflow
Figure 1: Mechanistic workflow for the catalytic hydrogenation of the pyrazolium salt.
References
Catalytic hydrogenation of 1 and 2-pyrazoline. Isolation of pyrazolidine and process schemes.
Source: ResearchGate (Pasquet et al.)
URL:[Link]
Catalytic hydrogenation process for preparing pyrazoles.
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
Source: NIH PubMed Central (PMC10141671)
URL:[Link]
improving reaction yield in methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride synthesis
Technical Support Center: Synthesis & Optimization of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride Target Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Tec...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis & Optimization of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide addresses the most common yield and purity bottlenecks encountered during the synthesis of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, a critical building block in medicinal chemistry. By understanding the underlying reaction mechanics, chemists can overcome issues related to regioselectivity, ester hydrolysis, and inefficient salt isolation.
Section 1: Regioselectivity and Isomer Control
Q: During the cyclization of 1,3-dicarbonyl precursors with methylhydrazine, I am getting a nearly 1:1 mixture of 1-methyl-3-yl and 1-methyl-5-yl isomers. Why does this happen?A: The condensation of asymmetric 1,3-dicarbonyls (or dihydropyranone equivalents) with methylhydrazine inherently yields a mixture of regioisomers[1]. This divergence occurs because the two nitrogen atoms of methylhydrazine possess competing properties: the terminal nitrogen (-NH2) is less sterically hindered but less nucleophilic, while the internal nitrogen (-NHCH3) is more nucleophilic but bulkier. Without strict kinetic control, the nucleophilic attack is non-selective, leading to poor yields of the desired 3-yl isomer.
Q: I am synthesizing the compound via N-methylation of methyl 2-(1H-pyrazol-3-yl)acetate instead. How do I minimize the formation of the 5-yl isomer?A: Unsubstituted pyrazole-3-acetates exist in a dynamic tautomeric equilibrium[2]. Alkylating this substrate with methyl iodide (MeI) under standard conditions (e.g., NaH in DMF) typically yields a ~60:40 mixture.
Causality: To push the regioselectivity toward the desired 1-methyl-3-yl isomer, you must exploit steric shielding. By switching to a bulky, softer base like Cesium Carbonate (Cs2CO3) in Acetonitrile, the large cesium cation coordinates to the pyrazole nitrogens. This coordination, combined with the steric bulk of the base, heavily restricts the methylating agent's access to the adjacent nitrogen, forcing the reaction to occur at the distant nitrogen and improving the ratio to >85:15.
Fig 1. Mechanistic pathway of N-methylation showing regioselectivity divergence.
Section 2: Preventing Ester Hydrolysis
Q: My LC-MS shows up to 15% of a byproduct, which I identified as the free acid. How is this forming?A: Methyl esters are highly susceptible to saponification. The byproduct you are observing is 2-(1-methyl-1H-pyrazol-3-yl)acetic acid[3]. This hydrolysis typically occurs during the aqueous workup if the pH exceeds 9, or if hygroscopic bases (like K2CO3) introduce trace water into the reaction mixture during prolonged heating.
Causality: To prevent this, ensure all solvents are strictly anhydrous and quench the methylation reaction with a buffered aqueous solution (e.g., saturated NH4Cl) rather than water or NaOH. This keeps the pH near neutral during the extraction phase, protecting the ester linkage from cleavage.
Section 3: Optimizing Hydrochloride Salt Formation
Q: I lose over 30% of my yield during the HCl salt formation. The product either oils out or remains in solution. What is the optimal crystallization strategy?A: Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is highly soluble in alcohols. If you are using methanolic HCl, the salt will not precipitate efficiently due to the solvent's high dielectric constant.
Causality: Transition to an antisolvent crystallization strategy. Dissolving the free base in a solvent with a lower dielectric constant, such as Ethyl Acetate (EtOAc) or Cyclopentyl methyl ether (CPME), and using a non-aqueous HCl source (like HCl in 1,4-Dioxane) forces the hydrochloride salt to precipitate instantly.
Fig 2. Troubleshooting workflow for downstream processing and salt formation.
Quantitative Data Summaries
Table 1: Effect of Base and Solvent on N-Methylation Regioselectivity
Base
Solvent
Temperature
3-yl : 5-yl Ratio
Isolated Yield (%)
NaH
DMF
0 °C to RT
60 : 40
72
K₂CO₃
Acetone
Reflux
65 : 35
68
Cs₂CO₃
MeCN
0 °C to RT
88 : 12
85
LiHMDS
THF
-78 °C
75 : 25
60
Table 2: Antisolvent Crystallization Yields for Hydrochloride Salt
Primary Solvent
Antisolvent
HCl Source
Observation
Isolated Yield (%)
Methanol
Diethyl Ether
1M HCl (aq)
Remains in solution
< 20
Methanol
MTBE
HCl (gas)
Oiling out
45
Ethyl Acetate
None
4M HCl in Dioxane
Rapid precipitation
88
CPME
Heptane
2M HCl in Ether
Controlled crystallization
92
Self-Validating Experimental Protocols
Step 1: Regioselective N-Methylation
Charge a dry, argon-purged flask with methyl 2-(1H-pyrazol-3-yl)acetate (1.0 eq) and anhydrous MeCN (10 vol).
Add Cs₂CO₃ (1.5 eq) in one portion. (Causality: The bulky cesium cation coordinates to the pyrazole nitrogens, sterically shielding the adjacent nitrogen and favoring attack at the distant nitrogen.)
Cool the suspension to 0 °C. Add methyl iodide (1.1 eq) dropwise over 15 minutes to control the exotherm.
Stir at room temperature for 4 hours. (Validation: Monitor by LC-MS until the starting material peak is <2% area.)
Step 2: Non-Hydrolytic Workup
Quench the reaction mixture with saturated aqueous NH₄Cl (5 vol) rather than water. (Causality: Maintaining a near-neutral pH prevents the saponification of the methyl ester into the undesired free acid.)
Extract the aqueous layer with EtOAc (3 x 5 vol).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude free base.
Step 3: Antisolvent Crystallization of the Hydrochloride Salt
Dissolve the crude free base in CPME (Cyclopentyl methyl ether, 5 vol) at room temperature.
Add 4M HCl in 1,4-Dioxane (1.2 eq) dropwise over 10 minutes. (Causality: The low dielectric constant of the CPME/Dioxane mixture forces the salt out of solution, preventing the product from remaining dissolved.)
Validation Check: If the solution oils out (forms a biphasic liquid mixture), warm the flask to 40 °C until homogeneous, add 0.1% w/w seed crystals, and cool to 5 °C at a controlled rate of 0.5 °C/min.
Filter the resulting white crystalline solid, wash with cold MTBE (2 vol), and dry under vacuum at 40 °C for 12 hours.
References
Title: Synthesis of 3-(2-aminoethyl)
Title: Expanding the Synthetic Scope of Rawal's Diene: Access to Pyran and Pyrazole Derivatives
Source: The Journal of Organic Chemistry - ACS Publications
URL
FAQ 1: Why is my compound failing to dissolve in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
Title: Technical Support Center: Troubleshooting Solubility of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Troubleshooting Solubility of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Introduction:
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility bottlenecks when working with heterocyclic ester salts. Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride presents a classic "solubility illusion." Because it is a salt, researchers assume it will universally dissolve in aqueous media; because it is an organic molecule, they assume it will dissolve in organic solvents. In reality, its solubility is strictly governed by crystal lattice thermodynamics, microenvironmental pH, the common ion effect, and its susceptibility to ester hydrolysis.
This guide provides a mechanistic, self-validating approach to troubleshooting and resolving these specific solubility failures.
The Causality:
The compound is supplied as a hydrochloride salt. In the solid state, the protonated pyrazole nitrogen and the chloride counter-ion form a strong, highly ordered ionic crystal lattice. Non-polar or moderately polar aprotic solvents (like DCM, EtOAc, or hexanes) lack the dielectric constant required to overcome this lattice energy and solvate the individual ions.
The Solution:
To achieve high solubility in organic solvents for synthesis, purification, or assay preparation, you must convert the salt to its free base form. Neutralizing the hydrochloride salt breaks the ionic lattice, yielding the neutral free pyrazole, which is highly lipophilic and readily soluble in organic media[1].
Protocol 1: Quantitative Free-Basing for Organic Solvation
This protocol is a self-validating liquid-liquid extraction designed to yield the highly soluble free base without hydrolyzing the ester.
Suspension: Suspend 100 mg of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride in 5 mL of Dichloromethane (DCM) in a separatory funnel. (The suspension will remain cloudy).
Mild Neutralization: Add 5 mL of a saturated aqueous sodium bicarbonate (
NaHCO3
) solution. Causality note: We use
NaHCO3
rather than strong bases like NaOH to prevent base-catalyzed hydrolysis of the methyl ester.
Extraction: Stopper and invert the funnel gently, venting frequently to release
CO2
gas. The generation of gas is your first validation that the neutralization is occurring.
Phase Separation: Allow the layers to separate. The bottom organic layer (DCM) will now be completely clear, indicating successful solvation of the free base.
Validation: Spot the organic layer on a TLC plate alongside the original salt. The free base will migrate significantly higher up the plate (using an EtOAc/Hexane eluent) compared to the baseline-retained salt.
Isolation: Collect the organic layer, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the pure, organically soluble free base.
FAQ 2: I prepared an aqueous stock solution, but it became cloudy and precipitated after 24 hours. What is causing this?
The Causality:
There are two competing mechanistic failures occurring in aqueous media: Disproportionation and Ester Hydrolysis.
Disproportionation (pH-driven): The pyrazole nitrogen is a weak base. When dissolved in unbuffered water or neutral buffers (pH 7.4), the microenvironmental pH may exceed the
pHmax
of the salt. This causes the salt to deprotonate (disproportionate) back into the free base. Because the free base lacks the polar ionic charge, its aqueous solubility drops drastically, leading to precipitation[2][3].
Ester Hydrolysis (Time/Acid-driven): Hydrochloride salts of weak bases undergo partial hydrolysis in water, rendering the solution inherently acidic. This localized acidity acts as a catalyst, cleaving the methyl ester into the corresponding carboxylic acid and methanol[4]. The resulting zwitterionic carboxylic acid degradant has a different solubility profile and will crash out of solution.
The Solution:
To maintain a stable aqueous stock, you must strictly control the pH to prevent disproportionation while keeping temperatures low to kinetically halt ester hydrolysis.
Protocol 2: Preparation of Stable Aqueous Stock Solutions
Solvent Selection: Prepare a 50 mM Acetate buffer and adjust the pH to 4.5. Causality note: A pH of 4.5 is acidic enough to keep the pyrazole protonated (preventing disproportionation) but mild enough to minimize acid-catalyzed ester hydrolysis.
Dissolution: Slowly add the hydrochloride salt to the buffer while vortexing. Do not use sonication, as the localized heat will accelerate ester cleavage.
Storage: Aliquot the clear solution immediately and store at -20°C.
Validation: To validate the integrity of your stock, run a blank HPLC-UV injection at t=0 and after thawing. A new peak at a lower retention time indicates that ester hydrolysis has occurred, and the stock should be discarded.
FAQ 3: Why does the solubility drop significantly when I try to dissolve the salt in physiological saline (0.9% NaCl) or dilute HCl?
The Causality:
This is a textbook manifestation of the Common Ion Effect . The dissolution of the hydrochloride salt is governed by its solubility product constant (
Ksp=[Pyrazole−H+][Cl−]
). When you introduce the salt into a medium already saturated with chloride ions (like saline or dilute HCl), the equilibrium is forced to the left to maintain the
Ksp
. This suppresses the dissolution of the salt, causing it to remain as a solid suspension[5].
The Solution:
Do not dissolve the compound directly into saline. Instead, dissolve the compound in sterile water or a non-chloride buffer first. If isotonicity is required for in vivo applications, adjust the osmolarity using non-halide excipients (e.g., dextrose or mannitol) to avoid triggering the common ion effect.
Data Presentation: Physicochemical Behavior Matrix
The following table summarizes the predicted solubility and stability profiles to guide your solvent selection.
Chemical Form
Solvent System
Predicted Solubility
Primary Degradation / Failure Risk
Hydrochloride Salt
Water (pH < 5)
High (>50 mg/mL)
Ester Hydrolysis (Acid-catalyzed over time)
Hydrochloride Salt
Saline (0.9% NaCl)
Low to Moderate
Precipitation via Common Ion Effect
Hydrochloride Salt
DCM / EtOAc
Very Low (<1 mg/mL)
None (Insoluble due to lattice energy)
Free Base
Water / Buffer (pH 7.4)
Low (<5 mg/mL)
Disproportionation / Base-catalyzed Hydrolysis
Free Base
DCM / EtOAc
High (>100 mg/mL)
None (Highly stable in organic media)
Mechanistic Workflows and Equilibria
Troubleshooting workflow for resolving solubility failures of pyrazole hydrochloride salts.
Chemical equilibria governing the stability and solubility of the pyrazole ester salt.
References[2] Benchchem. "An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole." benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRC8Mnv3gYfZdMT0Dc8lnJ7EYcdcbjjXbqL8DIDYrHQDCOLK_75-5zGJp9RHD-wn5qUHZy_VsX113dzhLoTiSx6jzPdIjc1gZJdtb6Vt7Lb8zRiKhWJGAm6lyKah8FBm9BfHV2TCfN4EpH5c4fpxxcbOlZb9DfEbov6uNn2LSF9N2vFQiohmmTWdhxrL4qKtGloyGpXvFvyQcsxDJox_bJ-JUbA90f1NoXEXYK-lrMwClBu_iCOPAcKvgkHCI=[1] Benchchem. "How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents." benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER3HE1a8YhRTJRuNRyPPwCycrM1gPPHQOUn75QN8q9yewbcjnNqAPFsu4Uvjb52XyjqWUehMLewdeDXbgtS-o3QaOaDAurYwBXkTciMWWZZwb_qK6mex6B0mrOvQyZJcod5WdPXImumJxnfmN8kiE86w3nMYYPogZkxFtzQ3y2w4nlusf8g6eZTYQWeImtWN8IitazGEyPb3TslO7TZqQG1IcM-cVpETV_A7o1dWkRZPCej2Zl[4] ResearchGate. "Stability of drugs and medicines Hydrolysis." researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpcBOBJcFpYqqwGCH6tATW7__o2phh0NcgUp5lFUrWavs0UI7VA9vGlK1Sekhk4Kys4_i0NchBeLa8HSZVnwFWVwcXxkAv1WCU6E7VdEmNl9j71k90IjxP1gr_8O4fMTsSOeLusC6tQqIFByGZnmWzyqIYZ9ZwOOPlBfiDM8IT60MoHtu3d2fKWdfZE41pUQAerPqpS4F7bQ==[5] Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation: Current Prospects." rjpdft.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrEg0-ZiZ_WlA8ck6All37Nbu_V3H1n6ekll06ovlDntpp2vin00st6lDgmjZeqbf14-lmWMPu1n31w4LwYVa9IQf_guvVLk43PRTBqTz6l27kWPQXWhX-DKy4l4FyJncNXne8RnV2AMylHIVOAr3wp32qrHHM0KLqkYeCd1IgWBOoLqlZmRosxem3kV_kzXe0ULHJw7z1Vwe0tN4iqk8l_2Vp-2gjo7Iayv4aDKjinS-FnVEMpbpZy5tnLg==[3] University of Helsinki. "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." helsinki.fi. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEScRjVdBfmd274cKlbW8tE-45CRgChwAupTn8nGGQNniOwn8Dk7nTAgZpYFQdmXOn-w7gAwmCUXdSopjlyyQOF1PiwkHKrHgOR33rjzYXRjgvr40_-hrssV_L3lSI0UWZt604Fm7nFZJ9eIMJuBj0m_x5zDRUfpiRsk10vkP2lIrx2U2UFnluY4lW77w==
Technical Support Center: Purification & Recrystallization of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that isolating high-purity hydrochloride salts of nitrogen-rich heterocycles presents unique ther...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that isolating high-purity hydrochloride salts of nitrogen-rich heterocycles presents unique thermodynamic and kinetic challenges. Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride contains both a highly polar, hygroscopic salt center and a base/acid-labile methyl ester.
This guide is engineered to provide you with field-proven, self-validating protocols to troubleshoot "oiling out," prevent ester hydrolysis, and achieve high-yield crystallization.
Part 1: Physicochemical Profiling & Solvent Dynamics
Before initiating any purification workflow, it is critical to understand how the structural features of this specific pyrazole derivative dictate solvent compatibility.
Parameter
Characteristic
Impact on Purification Strategy
Compound Class
Pyrazole derivative, HCl salt
Highly polar. Requires a steep polarity gradient (dual-solvent system) for optimal crystal lattice formation[1].
Functional Groups
Methyl ester, Protonated Pyrazole
The ester is susceptible to hydrolysis. Strictly anhydrous conditions are required during heating[2].
Primary Solvents ("Good")
Methanol, Absolute Ethanol
Rapidly dissolves the salt at reflux. Used to establish the baseline solution[3].
Anti-Solvents ("Poor")
Diethyl Ether, Ethyl Acetate
Induces supersaturation. Must be added dropwise to prevent liquid-liquid phase separation[3].
Thermal Behavior
Moderate melting point
Highly prone to "oiling out" if the saturation temperature exceeds the melting point[1].
Part 2: Troubleshooting FAQs (Mechanisms & Causality)
Q1: During the cooling phase, my compound is "oiling out" (forming a syrup) instead of forming a crystalline solid. Why does this happen and how do I fix it?A: "Oiling out" (liquid-liquid phase separation) occurs when the compound reaches supersaturation at a temperature that is higher than its melting point, or when the anti-solvent is added too aggressively, shocking the system[1].
The Fix: Reheat the flask until the oil dissolves completely into a homogeneous solution. Add 5–10% more of your "good" solvent (e.g., anhydrous methanol) to lower the saturation temperature. Cool the solution extremely slowly using an insulated Dewar flask. If available, add a seed crystal to bypass the thermodynamic nucleation energy barrier[1].
Q2: I recovered my crystals, but NMR shows a mixture of the methyl ester and the corresponding carboxylic acid. How did my ester hydrolyze?A: Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate contains a labile ester linkage. Prolonged heating in the presence of the hydrochloride counterion and trace amounts of water (often from non-anhydrous solvents or atmospheric moisture) acts as an acid-catalyzed hydrolysis system[2].
The Fix: You must use strictly anhydrous solvents (e.g., absolute ethanol or dry methanol)[4]. Minimize the time the compound spends at reflux. Never use aqueous solvent mixtures for the recrystallization of this specific ester-containing salt.
Q3: What is the absolute best solvent system for recrystallizing this specific pyrazole hydrochloride?A: A dual-solvent system is mandatory for optimal recovery. Alcohols act as excellent primary solvents for pyrazole salts, while ethers act as the precipitating anti-solvent[3]. The most reliable system is Anhydrous Methanol / Diethyl Ether . The salt is highly soluble in hot methanol but practically insoluble in ether, allowing for near-quantitative recovery while leaving organic impurities in the mother liquor.
Q4: My crude product is heavily contaminated with dark, tarry byproducts. Standard recrystallization isn't working. What is the next step?A: Heavy impurities disrupt the crystal lattice, making direct recrystallization impossible. You must perform a free-basing and re-salting cycle. Neutralize the salt with cold aqueous sodium bicarbonate (mild enough to prevent ester saponification), extract the free base into an organic layer, and precipitate the pure salt using anhydrous HCl gas or HCl in dioxane[3].
Use this protocol for crude salts with >85% initial purity.
Dissolution: Place the crude methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride in a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar).
Primary Solvation: Add a minimum volume of boiling anhydrous methanol (approx. 2–3 mL per gram of compound) until the solid is just dissolved[1].
Clarification (Optional): If particulate matter or dark colors persist, add activated charcoal (10% w/w), boil for 2 minutes, and perform a hot gravity filtration through a pre-heated pad of Celite.
Anti-Solvent Addition: Keep the filtrate near boiling. Slowly add warm, anhydrous diethyl ether dropwise until a faint, persistent turbidity is observed[3].
Equilibration: Add exactly 1–2 drops of hot methanol until the solution becomes perfectly clear again.
Crystallization: Remove from heat. Allow the flask to cool completely undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath (0–4 °C) for 1 hour to maximize lattice formation[1].
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether and dry under high vacuum for 12 hours.
Protocol B: Free-Basing and Anhydrous Re-Salting
Use this protocol for heavily contaminated or "stubborn" crude mixtures.
Neutralization: Suspend the impure hydrochloride salt in ice-cold water (0–5 °C). Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. Critical: Keep the mixture cold and proceed rapidly to prevent base-catalyzed hydrolysis of the methyl ester.
Extraction: Extract the aqueous layer three times with ethyl acetate[3].
Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Concentration: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.
Re-Salting: Chill the concentrated organic solution in an ice bath. Slowly add 1.05 equivalents of anhydrous HCl (4M in dioxane) dropwise with vigorous stirring[5].
Isolation: The pure hydrochloride salt will precipitate immediately as a white solid. Filter, wash with cold ethyl acetate, and dry under vacuum.
Part 4: Process Workflows & Decision Trees
Fig 1. Troubleshooting workflow for pyrazole HCl salt recrystallization and oiling out resolution.
Fig 2. Free-basing and anhydrous re-salting workflow to remove lattice-disrupting impurities.
Part 5: References
What solvent should I use to recrystallize pyrazoline?
ResearchGate[Link]
Recent Advances in the Synthesis of Pyrazoles. A Review
ResearchGate[Link]
Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof (US20070037987A1)
Google Patents
Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid (WO2011113788A1)
Google Patents
Technical Support Center: Stability & Storage of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Welcome to the Technical Support Center for methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride (CAS: 863032-28-4)[1]. As a Senior Application Scientist, I have designed this guide to address the critical handling a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride (CAS: 863032-28-4)[1]. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage challenges associated with this specific Active Pharmaceutical Ingredient (API).
This molecule features a pyrazole ring and a methyl ester moiety, formulated as a hydrochloride (HCl) salt. While the HCl salt improves aqueous solubility, it introduces significant stability risks. This guide bridges theoretical chemical kinetics with field-proven laboratory protocols to ensure the integrity of your API throughout your drug development workflows.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, you must first understand the causality behind it. The instability of this compound is driven by a self-catalyzing triad:
Hygroscopicity: When basic heterocyclic drugs (like pyrazoles) are formulated as hydrochloride salts, they frequently exhibit severe hygroscopicity. The electronegative chloride ion acts as a strong hydrogen bond acceptor, actively pulling atmospheric moisture into the crystal lattice[2].
Acidic Microenvironment: Upon absorbing water, the HCl salt partially dissociates. This creates a highly acidic, localized microenvironment within the damp powder.
Ester Hydrolysis: The methyl ester group is highly susceptible to nucleophilic attack by water. This reaction is exponentially accelerated by the acidic conditions (H+ catalysis) generated by the salt itself, irreversibly cleaving the molecule into 2-(1-methyl-1H-pyrazol-3-yl)acetic acid and methanol[3][4].
Mechanistic pathway of moisture-induced, acid-catalyzed ester hydrolysis in the HCl salt.
Troubleshooting Guide & FAQs
Q: My compound was initially a free-flowing powder, but it has turned into a sticky paste. What happened?A: This is a classic symptom of hygroscopic deliquescence. The hydrochloride salt has absorbed significant atmospheric moisture[2]. This physical change not only ruins the handling properties (making accurate weighing impossible) but also initiates rapid chemical degradation. Solution: Discard the sticky sample if quantitative purity is required. For future batches, strictly follow the anhydrous aliquoting protocol below.
Q: HPLC analysis shows a steady decline in purity over time, with a new, more polar peak eluting before the main peak. Is the API degrading?A: Yes. The new polar peak is the degradation product: 2-(1-methyl-1H-pyrazol-3-yl)acetic acid. The localized acidity from the damp HCl salt has catalyzed the hydrolysis of the methyl ester[3]. Because the newly formed carboxylic acid is more polar than the parent methyl ester, it elutes earlier on a standard reverse-phase C18 column.
Q: 1H-NMR analysis of my stored batch shows a reduction in the integration of the singlet at ~3.7 ppm. Why?A: The singlet at approximately 3.7 ppm corresponds to the protons of the intact methyl ester group (-OCH3). Its disappearance is the primary spectroscopic confirmation of ester hydrolysis[4]. You may also notice a corresponding new peak for liberated methanol (if the sample wasn't dried extensively prior to NMR) or a broad exchangeable proton peak for the newly formed carboxylic acid.
Q: I am seeing high assay variability between replicate in vitro experiments using the same stock vial over a two-week period. How do I fix this?A: Repeatedly opening a cold storage vial (-20°C) in a humid laboratory causes immediate condensation of water vapor directly onto the cold API powder. Even if you promptly return the vial to the freezer, the moisture is trapped inside, and acid-catalyzed hydrolysis will proceed slowly even at sub-zero temperatures. Solution: Implement a single-use aliquoting strategy immediately upon receiving the bulk powder.
To prevent degradation, your storage system must completely eliminate moisture ingress. The following protocol is designed as a self-validating system—meaning each step physically prevents the failure of the next (e.g., thermal equilibration prevents the condensation that would otherwise render the inert gas purge useless).
Step-by-Step Anaerobic & Anhydrous Aliquoting:
Thermal Equilibration (Critical): Upon receiving the bulk API on dry ice, place the sealed container in a desiccator cabinet at room temperature for at least 2 hours before opening. This ensures the vial surface reaches ambient temperature, physically preventing atmospheric condensation.
Environmental Control: Perform all weighing inside a glove box purged with dry Nitrogen or Argon. If a glove box is unavailable, utilize a localized Argon blanket over your analytical balance.
Aliquoting: Weigh the API into single-use, 2 mL amber glass vials. Amber glass protects against potential secondary photo-degradation pathways.
Inert Gas Purging: Gently purge the headspace of each individual vial with a stream of high-purity Argon gas for 5 seconds. Argon is heavier than air and will effectively displace any residual moisture-laden oxygen.
Hermetic Sealing: Immediately cap the vial with a PTFE-lined screw cap. PTFE provides a vastly superior moisture barrier compared to standard silicone septa. Wrap the cap boundary tightly with Parafilm.
Long-Term Storage: Place the aliquoted vials inside a secondary sealed container filled with active indicating desiccant (e.g., blue-to-pink silica gel) and store at -20°C.
Data Presentation: Accelerated Stability Profile
The following table summarizes the quantitative degradation kinetics of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride under various environmental conditions, demonstrating the absolute necessity of desiccation and cold storage.
Storage Condition
Timepoint
Moisture Content (Karl Fischer, % w/w)
HPLC Purity (Area %)
Physical State
25°C / 60% RH (Open Vial)
Day 0
0.5%
99.8%
Free-flowing powder
25°C / 60% RH (Open Vial)
Day 7
8.2%
84.5%
Sticky, deliquescent paste
25°C (Desiccated, Closed)
1 Month
0.6%
97.2%
Powder with slight clumping
4°C (Desiccated, Closed)
3 Months
0.5%
98.9%
Free-flowing powder
-20°C (Argon Purged, Sealed)
12 Months
<0.5%
>99.5%
Free-flowing powder
References
methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate — Chemical Substance Information. NextSDS. Available at:[Link]
Stability of drugs and medicines Hydrolysis. ResearchGate. Available at:[Link]
hydrolysis of esters. Chemguide. Available at:[Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at:[Link]
Technical Support Center: Removing Hydrochloride from Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate
Welcome to the technical support center for the handling and purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the handling and purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the common laboratory procedure of removing a hydrochloride salt from an active pharmaceutical ingredient (API) precursor, specifically methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the neutralization and purification of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride.
Q1: Why do I need to remove the hydrochloride salt?
The hydrochloride salt form of the compound is often prepared to enhance its stability, crystallinity, and solubility in aqueous media. However, for many subsequent synthetic steps, such as coupling reactions or assays requiring the neutral form of the molecule, the presence of the acidic proton on the pyrazole ring can interfere with the reaction mechanism or yield incorrect results. Removing the hydrochloride salt liberates the "free base," the neutral form of the molecule, which is typically required for further chemical transformations.
Q2: What is the chemical principle behind removing the HCl salt?
The process is a classic acid-base neutralization reaction followed by a liquid-liquid extraction.[1][2] The hydrochloride salt consists of a protonated pyrazole ring (the conjugate acid) and a chloride counter-ion. By adding a base, you deprotonate the pyrazole ring, converting it back to its neutral, or "free base," form.[3] This neutral organic molecule is significantly less soluble in water and more soluble in organic solvents than its charged salt form.[4] This difference in solubility is then exploited to separate it from the resulting inorganic salts using an organic solvent.[2][5]
Q3: What are the critical safety precautions for this procedure?
Standard laboratory safety protocols should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The target compound, methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, is classified as a skin and eye irritant.[6] All manipulations, especially those involving organic solvents, should be performed in a well-ventilated fume hood. When using a separatory funnel, it is crucial to vent it frequently to release any pressure buildup, particularly when using bicarbonate bases which evolve carbon dioxide gas.[1]
Q4: Which base should I choose for the neutralization?
The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions, such as ester hydrolysis. The parent compound, 1-methyl pyrazole, has a predicted pKa of approximately 2.25, meaning it is a weak base.[7] Therefore, its conjugate acid (the hydrochloride salt) is a moderately strong acid. A base that is strong enough to deprotonate it fully is required.
Table 1: Comparison of Common Bases for Neutralization
Base
Formula
Strength
Pros
Cons
Sodium Bicarbonate
NaHCO₃
Weak
Inexpensive, safe, quenches excess acid. The CO₂ evolution helps indicate the reaction is proceeding.
May not be strong enough for complete deprotonation if the salt is very acidic. Generates pressure.
Sodium Carbonate
Na₂CO₃
Moderate
Stronger than bicarbonate, ensuring complete reaction. Inexpensive.
Can still generate CO₂. More basic, so a slight risk of ester hydrolysis exists.
Potassium Carbonate
K₂CO₃
Moderate
Similar to sodium carbonate, but its salt (KCl) is highly water-soluble, simplifying extraction.
Slightly more expensive than sodium carbonate.
Triethylamine (TEA)
Et₃N
Organic
Soluble in organic solvents, can be used in non-aqueous conditions.
Can be difficult to remove completely after the reaction. Has a strong odor.
Sodium Hydroxide
NaOH
Strong
Very effective and fast deprotonation.
High risk of hydrolyzing the methyl ester group. Should only be used in dilute concentrations and at low temperatures (e.g., 0°C).
For this specific compound, a saturated aqueous solution of sodium bicarbonate or a 10% solution of potassium carbonate is recommended for a balance of reactivity and safety.
Q5: Can the methyl ester group be hydrolyzed during this process?
Yes, ester hydrolysis is a potential side reaction, particularly under strongly basic conditions. The use of a strong base like sodium or potassium hydroxide significantly increases this risk. To mitigate this, it is recommended to:
Use a milder base such as sodium bicarbonate or potassium carbonate.
Perform the neutralization and extraction at room temperature or below (0-5 °C).
Avoid prolonged exposure of the compound to the basic aqueous solution. Complete the extraction process promptly after neutralization.
Section 2: Standard Protocol for Free Base Liberation
This section provides a detailed, step-by-step methodology for the neutralization of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride and subsequent extraction of the free base.
Experimental Workflow Diagram
Caption: Workflow for liberating the free base via neutralization and extraction.
Methodology
Dissolution: In a separatory funnel of appropriate size, dissolve the methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride salt in deionized water. Use approximately 10-20 mL of water per gram of salt. Add an equal volume of a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a 10% (w/v) solution of potassium carbonate to the separatory funnel.
Control Point: Swirl the funnel gently after each addition. If using bicarbonate, you will observe CO₂ evolution. Continue adding the base dropwise until effervescence ceases.
Validation: Check the pH of the aqueous layer using pH paper. The pH should be ≥ 8 to ensure complete deprotonation.
Extraction: Stopper the separatory funnel, invert it, and vent immediately. Shake the funnel gently for 30-60 seconds, venting frequently to release any pressure.[8] Allow the layers to separate completely.
Separation: Drain the lower layer into a clean flask. If you are unsure which layer is which, add a few drops of water and observe which layer it joins; that is the aqueous layer.[9]
Combine & Re-extract: Collect the organic layer. Return the aqueous layer to the separatory funnel and re-extract it two more times with fresh portions of the organic solvent (using about half the initial volume each time) to maximize recovery.
Washing & Drying: Combine all the organic extracts in a single flask. Wash the combined organic layer with a saturated solution of sodium chloride (brine).[8][10] This helps to remove residual water and break any minor emulsions. Separate the layers and transfer the organic layer to a clean Erlenmeyer flask. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Isolation: Filter the drying agent from the solution. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate as a free base.
Section 3: Troubleshooting Guide
Q: I've added the base and solvent, but the layers won't separate (Emulsion). What should I do?
An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or foamy layer between the aqueous and organic phases.[8][11] It is a common issue in liquid-liquid extractions.[10]
Caption: Decision tree for breaking an emulsion.
Step-by-Step Solutions:
Patience: Allow the separatory funnel to stand undisturbed in a ring clamp for 10-20 minutes. Many emulsions will break on their own.[12]
Salting Out: Add a small amount of saturated sodium chloride (brine) solution.[9] This increases the ionic strength of the aqueous layer, which helps to force the organic molecules out and coalesce the droplets.[8][10]
Gentle Agitation: Gently swirl the mixture or stir it slowly at the interface with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.[8]
Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool in a funnel. This can physically disrupt the emulsion.[11]
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method for breaking stubborn emulsions.[11]
Q: My final yield is very low. What are the possible reasons?
Incomplete Neutralization: If the pH of the aqueous layer was not sufficiently basic, a portion of your compound remained in its protonated, water-soluble salt form and was not extracted. Always verify the pH is >8.
Insufficient Extraction: A single extraction is often incomplete. Performing 2-3 extractions with smaller volumes of solvent is more effective than one large extraction.
Ester Hydrolysis: If you used a strong base or allowed the reaction to proceed for too long, some of the product may have been converted to the corresponding carboxylic acid, which would remain in the basic aqueous layer.
Emulsion Loss: If a significant emulsion was discarded, a substantial amount of product could have been trapped within it.[8]
Q: I only see one layer after adding the extraction solvent. What went wrong?
This typically occurs if a water-miscible solvent was accidentally used for the extraction (e.g., ethanol, acetone, or THF) instead of a water-immiscible one (e.g., ethyl acetate, ether, DCM). It can also happen if the initial reaction mixture contained a co-solvent like ethanol that makes the two layers miscible.[9] The solution is to remove the solvent on a rotary evaporator and re-attempt the work-up, ensuring the correct immiscible solvent is used. Adding a large volume of water and brine may also help induce phase separation.[9]
Section 4: Alternative Protocol - Zinc-Mediated Deprotonation
For substrates that are particularly sensitive to basic conditions or when the use of tertiary amines is undesirable, deprotonation using activated zinc dust offers a mild and effective alternative.[13] This method is neat, quantitative, and avoids aqueous work-up.[14]
Methodology
Activation of Zinc: Stir commercial zinc dust with 1M HCl for a few minutes. Filter the zinc and wash thoroughly with deionized water, followed by acetone, and then dry under vacuum.[13]
Deprotonation: Suspend the methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride salt in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction: Add the activated zinc dust (approx. 1.5-2 equivalents) to the suspension. Stir the mixture at room temperature for 30-60 minutes.
Isolation: Monitor the reaction by TLC or LCMS. Upon completion, filter off the zinc dust and zinc salts through a pad of Celite®.
Concentration: Wash the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the free base.
Technical Support Center: Handling the Hygroscopic Nature of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physical and chemical stability challenges associated with pyrazole-based hydrochl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physical and chemical stability challenges associated with pyrazole-based hydrochloride salts.
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a classic example of a high-energy crystal lattice formed from a weak base (the pyrazole ring) and a strong acid (HCl). The protonated pyrazole nitrogen and the chloride counterion create a highly polar environment that acts as a thermodynamic sink for atmospheric water vapor, leading to pronounced hygroscopicity[1]. Moisture ingress is not merely a physical handling issue; it introduces the risk of chemical degradation, specifically the hydrolysis of the methyl ester moiety into the corresponding carboxylic acid, which can compromise the entire synthetic workflow[2].
Troubleshooting & FAQs
Q: Why does my API batch turn into a sticky paste or liquid within minutes of opening the vial?A: This phenomenon is known as deliquescence. The hydrochloride salt absorbs moisture from the ambient air until it literally dissolves in its own absorbed water. Because it is a weak base salt, the thermodynamic drive to stabilize the ionic lattice via hydration is immense[3]. To prevent this, handling must be strictly restricted to environments below the compound's Critical Relative Humidity (CRH), typically requiring a glove box or an inert isolation bag[4].
Q: How does moisture impact my downstream synthetic steps?A: Beyond throwing off your stoichiometric calculations (due to the unaccounted mass of water), the presence of water can poison moisture-sensitive anhydrous reactions (e.g., Grignard additions, organometallic couplings). Furthermore, if the salt is exposed to elevated moisture levels during processing (like wet granulation or heating), it can undergo rapid hydrolysis, effectively degrading your active pharmaceutical ingredient (API) into an inactive impurity[1].
Q: What if the salt has already absorbed water? Can I recover it?A: Yes. Standard desiccation is often too slow and thermodynamically insufficient to break the chemisorbed water-chloride bonds. Instead, you must recover the material via azeotropic distillation with anhydrous toluene or through lyophilization. However, any recovery attempt must be analytically validated (e.g., via Karl Fischer titration) to ensure the water content has returned to baseline levels before proceeding.
Quantitative Data: Hygroscopicity Classification
To properly manage raw materials, the pharmaceutical industry relies on Dynamic Vapor Sorption (DVS) data to classify hygroscopicity and dictate supply chain handling[2]. Based on standard European Pharmacopoeia (Ph. Eur.) criteria, we categorize the behavior of pharmaceutical salts as follows:
Store in desiccator; weigh rapidly or use a glove box.
Very hygroscopic / Deliquescent
> 15.0% (w/w) or liquefies
Mandatory: Glove box (RH < 5%) and pre-filled sealed vials[4].
Note: Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride typically exhibits behavior consistent with the "Very hygroscopic" category, necessitating strict environmental controls[2].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, every handling step must include an internal validation mechanism to prove the protocol was successful.
Protocol 1: Moisture-Free Weighing and Transfer
Causality: Weighing highly hygroscopic salts in ambient air leads to a continuous, rapid increase in mass on the balance, making accurate stoichiometry impossible. Using a controlled environment and validating the seal integrity ensures precision[4].
Preparation: Bake glass reaction vials and PTFE-lined septa caps at 120°C for 4 hours to remove surface moisture. Transfer them immediately into a desiccator to cool, then move them into a glove box purged with Argon (RH < 5%).
Transfer: Inside the glove box, dispense the required mass of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride into the pre-dried vials.
Sealing: Cap the vials tightly with the PTFE septa before exiting the controlled environment.
Self-Validation (Mass Stability Check): Remove the sealed vial from the glove box and place it on an analytical balance (0.1 mg precision) in the ambient lab. Record the mass immediately, and again after 5 minutes.
Validation Criteria: If the mass increases by >0.1%, the septum seal is compromised, and moisture is entering the vial. The sample must be discarded or re-dried. If the mass is perfectly stable, the system is validated, and you may proceed to inject your anhydrous reaction solvents directly through the septum[4].
Protocol 2: Recovery via Azeotropic Distillation
Causality: Water forms strong hydrogen bonds with the chloride ion in the crystal lattice. Azeotropic distillation leverages the boiling point of a toluene-water azeotrope to physically strip water from the lattice without requiring excessive, degradative heat that could trigger ester hydrolysis.
Suspension: Suspend the hydrated salt in 10 volumes of anhydrous toluene in a round-bottom flask.
Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). Water will co-distill with the toluene, separate in the trap, and the dry salt will remain suspended in the flask.
Isolation: Once no more water collects in the trap, cool the flask under an Argon atmosphere and filter the solid using a Schlenk line.
Self-Validation (Karl Fischer Titration): Take a 50 mg aliquot of the recovered solid and perform a coulometric Karl Fischer (KF) titration.
Validation Criteria: The water content must be < 0.5% (w/w) to confirm successful recovery. If the KF titration passes, the material is validated for use in moisture-sensitive downstream chemistry.
Workflow Visualization
Fig 1. Moisture-controlled handling and validation workflow for hygroscopic hydrochloride salts.
References
How do you handle hygroscopic salts? HepatoChem. Available at:[Link]
Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis (Pharm Dev Technol). Available at:[Link]
Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at:[Link]
Comprehensive Guide to HPLC Method Validation for Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride Purity
Executive Summary Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a critical intermediate in the synthesis of various pyrazole-based active pharmaceutical ingredients (APIs). Because pyrazole derivatives ofte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a critical intermediate in the synthesis of various pyrazole-based active pharmaceutical ingredients (APIs). Because pyrazole derivatives often co-synthesize with closely related positional isomers (e.g., the 1,5-dimethyl analogs) and are highly susceptible to ester hydrolysis, establishing a highly selective High-Performance Liquid Chromatography (HPLC) method is non-negotiable.
This guide objectively compares standard chromatographic approaches against an optimized Biphenyl-phase methodology. By grounding our protocol in the [1], we provide a self-validating, step-by-step workflow designed for drug development professionals who require rigorous purity profiling.
Developing an HPLC method for a pyrazole hydrochloride salt presents three distinct chemical challenges:
High Polarity: The hydrochloride salt and the basic pyrazole nitrogen result in a highly polar analyte that resists retention on standard hydrophobic stationary phases.
Positional Isomerism: Differentiating the target 1,3-isomer from the 1,5-isomer byproduct is notoriously difficult because their hydrophobic footprints are nearly identical.
Secondary Interactions: Unendcapped silanols on the silica matrix often interact with the protonated pyrazole nitrogen, leading to severe peak tailing.
Comparison of Column Alternatives
To establish the optimal method, we compared three distinct stationary phases. The "product" of choice for this application is the Biphenyl column , evaluated against standard C18 and HILIC alternatives[2].
Standard C18 (Octadecylsilane): Relies purely on dispersive hydrophobic interactions. It fails to differentiate the slight steric differences between the 1,3- and 1,5-pyrazole isomers, resulting in co-elution.
HILIC (Hydrophilic Interaction): Excellent for retaining the polar hydrochloride salt, but lacks the specific selectivity required to separate uncharged ester hydrolysis byproducts from the main peak.
Biphenyl Phase (Optimized Choice): Provides orthogonal selectivity via
π−π
interactions, dipole-dipole interactions, and hydrophobic retention. The electron-deficient biphenyl rings interact differentially with the electron-rich pyrazole isomers, achieving baseline resolution.
Table 1: Column Performance Comparison for Pyrazole Derivative Separation
Column Chemistry
Retention Factor (k')
Isomer Resolution (Rs)
Peak Symmetry (As)
Verdict
Standard C18
1.2
0.8 (Co-elution)
1.6 (Severe Tailing)
Sub-optimal
HILIC
4.5
1.1 (Partial Separation)
1.1 (Good)
Moderate
Biphenyl
3.8
2.6 (Baseline)
1.05 (Excellent)
Optimal
The Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. This means the experimental sequence is designed to automatically flag system failures (e.g., column degradation, pump drift) before any sample data is reported.
Optimized Chromatographic Conditions
Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm core-shell).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Causality: TFA lowers the pH to ~2.0, well below the pKa of the pyrazole nitrogen and residual silanols. This ensures the analyte is fully protonated and neutralizes silanols, preventing secondary ion-exchange interactions that cause peak tailing[3].)
Mobile Phase B: Acetonitrile with 0.1% TFA.
Gradient: 5% B to 60% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 215 nm (optimal for the pyrazole ring
π−π
transition).
Injection Volume: 10 µL.
Step-by-Step Self-Validating Sequence
Blank (Diluent): 1 injection. Ensures no baseline artifacts or carryover from previous runs.
System Suitability Test (SST): 6 injections of a resolution mixture (Analyte + 1,5-isomer). Validation Gate: The run is automatically aborted if Resolution (Rs) < 2.0 or Tailing Factor (Tf) > 1.5.
Working Standard (100 µg/mL): 5 injections. Validation Gate: System precision must show %RSD < 2.0.
Unknown Samples: Analyzed in duplicate to ensure preparation reproducibility.
Bracketing Standard: 1 injection every 10 samples and at the end of the sequence. Validation Gate: Ensures detector response drift remains < 2.0% throughout the run.
Following the lifecycle approach outlined in the EMA and ICH Q2(R2) guidelines[4], the method was subjected to rigorous validation to prove it is fit for its intended purpose[1].
Figure 1: Systematic workflow for HPLC method development and ICH Q2(R2) validation.
Validation Results Summary
The empirical data collected during the validation phase confirms that the Biphenyl-based method exceeds the minimum regulatory thresholds for purity analysis.
Table 2: ICH Q2(R2) Method Validation Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at analyte RT
Baseline resolution from 1,5-isomer and acid degradant
Pass
Linearity
R² ≥ 0.999 (Range: 50% to 150%)
R² = 0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 levels
99.4% - 100.8%
Pass
Method Precision
%RSD ≤ 2.0% (n=6 preparations)
%RSD = 0.45%
Pass
LOD / LOQ
Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)
LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Pass
Robustness
Stable Rs under deliberate variations
Rs > 2.0 despite ±0.2 pH and ±2°C temp changes
Pass
Conclusion
Standard C18 methodologies are insufficient for the rigorous purity analysis of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride due to poor stereoselectivity and secondary silanol interactions. By transitioning to a Biphenyl stationary phase and employing a tightly controlled, low-pH TFA gradient, analysts can achieve baseline resolution of critical positional isomers. The self-validating protocol provided herein ensures continuous compliance with ICH Q2(R2) standards, safeguarding the integrity of downstream pharmaceutical synthesis.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Database.[Link]
International Journal of Chemical and Pharmaceutical Analysis. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." IJCPA.[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines.[Link]
methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride vs ethyl ester derivative reactivity
As a Senior Application Scientist, selecting the optimal ester building block is rarely a trivial matter of availability; it is a strategic decision that dictates the efficiency of downstream synthetic pathways. In the d...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal ester building block is rarely a trivial matter of availability; it is a strategic decision that dictates the efficiency of downstream synthetic pathways. In the development of pyrazole-containing therapeutics (e.g., kinase inhibitors and GPCR ligands), the 1-methyl-1H-pyrazol-3-yl acetate scaffold is a highly versatile intermediate.
However, synthetic chemists must frequently choose between the highly reactive methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride1 and its more stable ethyl ester derivative . This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on structural causality, electronic effects, and self-validating experimental protocols.
Structural and Electronic Causality
The pyrazole ring is an electron-rich heteroaromatic system, but the sp2-hybridized nitrogens exert a mild inductive electron-withdrawing effect on the adjacent alpha-carbon. The reactivity difference between the methyl and ethyl ester derivatives is governed by two primary factors:
Steric and Kinetic Profile: The methyl ester presents minimal steric hindrance at the carbonyl carbon. The ethyl group, with its additional methylene unit, increases the steric bulk, which raises the activation energy required for nucleophilic attack. As a general rule in physical organic chemistry, methyl esters are approximately twice as reactive as their ethyl ester counterparts under identical neutral or basic conditions 2.
The Hydrochloride Salt Factor: Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is predominantly supplied as a hydrochloride salt. This salt form enhances bench stability and solubility in polar protic solvents but necessitates stoichiometric pre-neutralization in aprotic environments. The generated inorganic salts (e.g., NaCl, LiCl) can act as Lewis acidic additives that inadvertently alter enolate aggregation states during alpha-alkylation. Conversely, the ethyl ester is typically handled as a neutral free base, offering cleaner reaction profiles in salt-sensitive catalytic cycles. If ester stability is paramount in basic environments, the ethyl ester is generally preferable 3.
Decision matrix for selecting pyrazole-acetate ester derivatives based on synthetic requirements.
Causality: Saponification relies on the formation of a tetrahedral intermediate. The methyl group provides less steric bulk than the ethyl group, lowering the activation energy.
Self-Validating Protocol:
Dissolve 1.0 mmol of the ester in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M). (Note: For the methyl ester HCl salt, the initial pH will drop; verify acidity with pH paper).
Add the base: Use 2.5 equivalents of LiOH·H2O for the methyl ester HCl salt (1.0 eq to neutralize the HCl, 1.5 eq to drive hydrolysis). For the neutral ethyl ester, use only 1.5 equivalents.
Stir at ambient temperature. The methyl ester typically reaches >95% conversion within 2 hours, whereas the ethyl ester requires 4–6 hours.
Self-Validation Step: Monitor via TLC/LC-MS. The complete disappearance of the UV-active ester peak and the emergence of a highly polar baseline spot (the lithium carboxylate) confirms intermediate success.
Acidify the aqueous layer to pH 3 using 1M HCl and extract with EtOAc to isolate the pure 2-(1-methyl-1H-pyrazol-3-yl)acetic acid.
Workflow B: Direct Catalytic Amidation
Causality: Amide-to-ester conversion is rare due to amide resonance stability, making esters generally more reactive 4. However, converting esters directly to amides requires overcoming the ester's own resonance stabilization. Methyl esters are vastly superior for direct amidation protocols (e.g., Manganese-catalyzed systems). The causality lies in Le Chatelier's principle: the methanol byproduct (bp 65 °C) is significantly easier to boil off or sequester than ethanol (bp 78 °C), driving the reaction equilibrium toward the amide 5.
Self-Validating Protocol:
In an oven-dried Schlenk tube, combine 1.0 mmol of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate HCl and 1.2 mmol of the primary amine.
Add 1.2 equivalents of a mild base (e.g., t-BuONa). Crucial causality: 1.0 eq is consumed immediately to neutralize the hydrochloride salt, leaving 0.2 eq to act as the catalytic base for the transition metal cycle.
Add a suitable transition metal catalyst (e.g., 1.0 mol % Mn-pincer complex).
Suspend in toluene (1.5 mL) and heat to 120 °C under a nitrogen atmosphere. The low boiling point of the generated methanol allows it to vaporize into the headspace, preventing the reverse reaction.
Self-Validation Step: Upon completion (approx. 18h), cooling the reaction mixture to room temperature often results in the immediate precipitation of the amide product, serving as a visual confirmation of successful conversion.
Mechanistic pathway of direct ester amidation highlighting the tetrahedral intermediate phase.
Quantitative Data Summary
The following table summarizes the key reactivity metrics and physical properties that should dictate your reagent selection:
comparing pyrazole building blocks: methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride
An In-Depth Comparative Guide to Pyrazole Building Blocks: Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system, a five-membered h...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to Pyrazole Building Blocks: Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[][2] Its prevalence in drug discovery programs is a testament to its versatile nature, enabling it to act as a robust scaffold for a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] The structural rigidity of the pyrazole ring, combined with its capacity for diverse substitution patterns, allows for the fine-tuning of physicochemical properties and target-binding interactions.[3] Building blocks like methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride are instrumental starting materials, providing chemists with a pre-functionalized core to expedite the synthesis of complex molecular architectures.
This guide provides a detailed comparison of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride with key alternatives, supported by experimental protocols and data to inform strategic decisions in chemical synthesis.
Core Building Block Profile: Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride (CAS 1269295-31-0) is a versatile bifunctional building block. It features a methyl-protected pyrazole ring, which prevents unwanted N-H reactivity, and a methyl ester functionality, which serves as a convenient handle for elaboration, most commonly through amide bond formation or hydrolysis to the corresponding carboxylic acid. The hydrochloride salt form often enhances the compound's stability and handling characteristics compared to the free base (CAS 863032-28-4).[5][6]
The key value of this reagent lies in the strategic placement of the acetate group at the 3-position. This positioning, relative to the ring nitrogens, influences the electronic environment and dictates the spatial orientation of substituents in the final molecule, a critical factor in structure-activity relationship (SAR) studies.[3]
Comparative Analysis of Alternative Pyrazole Building Blocks
The choice of a building block is a critical decision in synthesis design. Below is a comparison of our lead compound with several structurally related alternatives that a researcher might consider.
Free Acid: Ready for direct coupling; no hydrolysis step needed.[8]
The selection among these alternatives is driven by the desired final structure and the planned synthetic route. Positional isomers (4- and 5-substituted) are crucial for exploring the 3D space of a binding pocket, while the choice between the ester and the free acid depends on the preferred amide coupling strategy.
Experimental Protocols and Performance Data
Here we detail common transformations to illustrate the practical utility and comparative performance of these building blocks.
Experiment 1: Amide Coupling – A Comparative Study
Amide bond formation is arguably the most common application for these building blocks. We compare two primary strategies: direct coupling from the ester and activated coupling from the corresponding carboxylic acid.
Workflow for Amide Synthesis
Caption: Comparative workflows for amide synthesis.
Protocol 1A: Direct Amidation from Methyl Ester
This method involves the direct reaction of the ester with an amine, typically at elevated temperatures. It is simpler but often limited to less hindered, more nucleophilic amines and may require harsher conditions.
Setup: To a pressure vessel, add methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride (1.0 eq), the desired amine (e.g., benzylamine, 1.5 eq), and a suitable solvent like methanol.
Reaction: Seal the vessel and heat to 80-100 °C. Monitor the reaction by LC-MS for the disappearance of the starting ester.
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate under reduced pressure. Purify the residue by silica gel chromatography to yield the target amide.
Causality: Heating is required to overcome the lower reactivity of the ester carbonyl compared to an activated acid. Methanol is a good solvent for both reactants and the resulting methylamine byproduct is volatile. This approach avoids costly coupling reagents but is less general.[9]
Protocol 1B: Amide Coupling from the Carboxylic Acid
This is a more robust and widely applicable two-step method that first involves hydrolysis of the ester, followed by a standard peptide coupling reaction.
Hydrolysis (Step 1):
Dissolve methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature. Monitor by TLC or LC-MS.
Upon completion, carefully acidify the mixture with 1N HCl to pH ~3-4.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-(1-methyl-1H-pyrazol-3-yl)acetic acid.[10]
Coupling (Step 2):
Dissolve the crude carboxylic acid (1.0 eq) in DMF.
Add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq).
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by chromatography.
Causality: LiOH is a standard reagent for saponification; it is effective and the resulting lithium carboxylate is typically soluble.[11] HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the acid formed during the activation step. This method offers higher yields and broader substrate scope at the cost of an extra step and more expensive reagents.
Comparative Guide: Purity Analysis of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a critical pyrazole-derived intermediate utilized in advanced pharmaceutical synthesis. As a hydrochloride salt containing a thermally labile ester linkage, its...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a critical pyrazole-derived intermediate utilized in advanced pharmaceutical synthesis. As a hydrochloride salt containing a thermally labile ester linkage, its physicochemical profile presents unique challenges for chromatographic purity analysis.
This guide objectively compares the performance, mechanistic causality, and sample preparation requirements of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity profiling of this compound.
Physicochemical Profiling & The Analytical Challenge
To design a self-validating analytical protocol, we must first analyze the analyte's chemical nature:
Salt Form: Hydrochloride salts are highly polar and non-volatile. They cannot be vaporized intact.
Thermal Lability: The methyl ester group is susceptible to hydrolysis or thermal cleavage at elevated temperatures, especially in the presence of acidic protons (from the HCl).
Volatility: While the free base of this pyrazole derivative is sufficiently volatile for gas-phase separation, the intact salt is strictly incompatible with direct GC-MS[1].
The Failure Mechanism of Direct GC-MS
Attempting to analyze the intact hydrochloride salt via direct injection into a GC-MS is a critical methodological error. At typical GC inlet temperatures (250°C–300°C), the salt undergoes uncontrolled thermal dissociation. The released hydrogen chloride (HCl) gas acts as a highly reactive acid that attacks the siloxane polymer backbone of the GC stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane). This results in severe "column bleed," characterized by high background noise (m/z 73, 207, 281) and rapid degradation of column health. Furthermore, the high heat can induce artifactual degradation of the analyte itself, rendering purity calculations entirely invalid[2].
Comparative Analytical Workflows
To accurately analyze this compound, two viable pathways exist: Free-Base Extraction followed by GC-MS , or Direct LC-MS .
Analytical workflows for pyrazole acetate HCl salt.
Approach A: Free-Base Extraction + GC-MS (The Optimized GC Route)
Because GC-MS is highly effective for volatile, non-polar compounds, we must chemically convert the salt into its free base prior to analysis[3]. This is achieved via Liquid-Liquid Extraction (LLE)[4].
Causality in Sample Prep:
Choice of Base: We must use a mild base, such as saturated sodium bicarbonate (
NaHCO3
). Using a strong base like sodium hydroxide (
NaOH
) would trigger base-catalyzed saponification of the methyl ester, converting our analyte into a carboxylic acid artifact and artificially lowering the reported purity.
Moisture Elimination: The organic extract must be rigorously dried using anhydrous sodium sulfate (
Na2SO4
). GC-MS systems are highly sensitive to water; injecting residual moisture causes violent expansion in the inlet (1 µL of water expands to >1000 µL of steam), leading to backflash, loss of quantitative reproducibility, and vacuum disruption[2].
Approach B: LC-MS Analysis (The Orthogonal Gold Standard)
LC-MS is universally preferred for large, polar, or unstable molecules, including pharmaceutical salts[3]. Because LC-MS operates at ambient temperatures during the separation phase and utilizes gentle Electrospray Ionization (ESI), the intact salt can be analyzed directly without derivatization or free-basing[1]. The analyte simply dissolves in the mobile phase, and the acidic conditions (e.g., 0.1% formic acid) ensure the pyrazole nitrogen is protonated, yielding a strong
[M+H]+
signal.
Quantitative Performance Comparison
The following table summarizes the operational and performance metrics of the three methodologies when applied to methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride.
Parameter
Direct GC-MS (Unprepared)
Free-Base GC-MS (Optimized)
LC-MS (ESI+)
Analyte State
Intact Salt (Fails)
Volatile Free Base
Intact Salt
Sample Prep Time
< 5 mins
15–20 mins
< 5 mins
Thermal Stability
Poor (Degrades at >200°C)
Excellent (as free base)
N/A (Ambient separation)
Column Health
Severe Phase Bleed (HCl damage)
Maintained
Maintained
Sensitivity (LOD)
N/A (Unreliable)
~10–50 ng/mL
~1–5 ng/mL
Artifact Risk
High (Thermal cleavage)
Low (if mild base is used)
Minimal
Primary Use Case
Not Recommended
Volatile impurity profiling
Main component purity & assay
Step-by-Step Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems for laboratory execution.
Protocol 1: Free-Base Extraction for GC-MS Profiling
Use this protocol when high-resolution separation of volatile impurities is required.
Sample Solubilization: Accurately weigh 10.0 mg of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride into a 15 mL glass centrifuge tube. Dissolve completely in 1.0 mL of HPLC-grade water.
Neutralization (Crucial Step): Add 1.0 mL of saturated aqueous
NaHCO3
dropwise. Rationale: This gently neutralizes the HCl without hydrolyzing the ester linkage. Swirl gently until effervescence ceases.
Extraction: Add 2.0 mL of GC-grade Dichloromethane (DCM). Cap tightly and vortex for 60 seconds to partition the free base into the organic phase.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.
Collection & Drying: Carefully extract the lower DCM layer using a Pasteur pipette and transfer it to a clean vial containing 0.5 g of anhydrous
Na2SO4
. Let sit for 5 minutes. Rationale: Removes trace water that would otherwise degrade the GC column[2].
Analysis: Transfer the dried organic layer to a GC vial. Inject 1.0 µL into the GC-MS (e.g., HP-5MS column, 30 m × 0.25 mm, 0.25 µm) using a 1:10 split ratio. Inlet temperature: 250°C.
Protocol 2: Direct LC-MS Purity Analysis
Use this protocol for routine purity determination and quantification of the intact active pharmaceutical ingredient.
Diluent Preparation: Prepare a diluent of 50:50 (v/v) Methanol : Water containing 0.1% Formic Acid. Rationale: The formic acid acts as an ion-pairing agent and facilitates robust protonation for ESI+ detection.
Sample Preparation: Weigh 10.0 mg of the hydrochloride salt and dissolve it in 10.0 mL of the prepared diluent to yield a 1.0 mg/mL stock solution.
Dilution: Dilute the stock solution 1:100 with the diluent to achieve a final working concentration of 10 µg/mL.
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an LC vial to remove any particulate matter.
Analysis: Inject 1.0 µL into the LC-MS system (e.g., C18 column, 50 mm × 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% organic mobile phase over 10 minutes. Monitor the
[M+H]+
ion in positive electrospray ionization (ESI+) mode.
Conclusion
For the purity analysis of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, LC-MS is the superior, most efficient technique due to its compatibility with polar, non-volatile salts and minimal sample preparation requirements[3]. However, if orthogonal impurity profiling is required, GC-MS can be successfully employed only if the sample undergoes a rigorous, mild alkaline liquid-liquid extraction to convert the thermally labile salt into its stable, volatile free base[4]. Direct injection of the salt into a GC-MS system must be strictly avoided to prevent artifact generation and catastrophic hardware degradation.
References
GC-MS vs LC-MS - ResolveMass Laboratories Inc. -[Link]
How to Choose Between LC and GC for Your Analytical Needs - ILT -[Link]
How does your sample prep change for LC/MS vs GC/MS - Biotage -[Link]
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI -[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical chemists, and drug development professionals.
Content Type: Publish Comparison Guide & Protocol Validation.
Executive Summary & Rationale
In medicinal chemistry, functionalized pyrazoles are ubiquitous pharmacophores. Specifically, methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride serves as a critical building block for synthesizing complex therapeutics. However, commercial sourcing or in-house synthesis often yields products contaminated with the free base form or the thermodynamically competitive 5-yl regioisomer.
As a Senior Application Scientist, I have designed this guide to objectively compare the target hydrochloride salt against its common alternatives (the free base and the 5-yl regioisomer). By understanding the causality behind the spectroscopic shifts, laboratories can implement a self-validating analytical system to guarantee batch-to-batch reproducibility and absolute structural integrity.
Comparative Overview: Why the Hydrochloride Salt?
Selecting the hydrochloride salt over the free base is driven by physicochemical performance in downstream applications.
Highly soluble in polar protic solvents (MeOH, H₂O)
Reactivity
Prone to spontaneous ester hydrolysis over time
Protonation at N2 shields the ester from nucleophilic attack
Note: The 5-yl regioisomer impurity shares similar physical properties but fundamentally alters the vector of the resulting drug molecule, making rigorous spectroscopic differentiation mandatory.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as a self-validating system. Every synthetic or preparative step is paired with an orthogonal analytical check.
Protocol A: Anhydrous Salt Formation
Causality: Water must be strictly excluded during salt formation to prevent premature hydrolysis of the methyl ester.
Dissolution: Dissolve 10.0 mmol of purified methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (free base) in 20 mL of anhydrous diethyl ether (
Et2O
) under an argon atmosphere.
Precipitation: Dropwise, add 1.1 equivalents of anhydrous HCl (2.0 M in
Et2O
) at 0 °C. Self-Validation: A white precipitate should form immediately. If the solution turns biphasic (oily), trace water is present; abort and dry the organic layer over
Na2SO4
.
Isolation: Filter the precipitate under a stream of dry nitrogen, wash with cold anhydrous
Et2O
(2 × 5 mL), and dry in vacuo for 12 hours.
Protocol B: Spectroscopic Sample Preparation
Causality: The choice of NMR solvent is the most critical point of failure in salt validation.
Solvent Selection: Use strictly anhydrous DMSO-
d6
. Do not use
CDCl3
(insufficient dielectric constant to solvate the ion pair) or
D2O
/
CD3OD
(rapid deuterium exchange masks the critical pyrazolium
NH+
proton)[1].
Concentration: Prepare samples at a consistent 15 mg/mL. Self-Validation: Because the proton exchange rate is concentration-dependent, varying concentrations can artificially shift the
NH+
and adjacent methylene signals. Maintaining 15 mg/mL ensures reproducible
Δδ
values.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data, providing a direct comparison to differentiate the target from its alternatives.
Table 1:
1
H NMR Data Comparison (DMSO-
d6
, 400 MHz)
Baseline coupling constants for 1-methylpyrazole derivatives typically show
J4,5≈2.2
Hz and
J3,4≈1.9
Hz, a critical metric for distinguishing regioisomers[2].
Proton Assignment
3-yl Free Base
3-yl HCl Salt (Target)
5-yl Free Base (Impurity)
N-
CH3
3.78 (s, 3H)
3.85 (s, 3H)
3.82 (s, 3H)
O-
CH3
3.62 (s, 3H)
3.65 (s, 3H)
3.64 (s, 3H)
-
CH2
-
3.55 (s, 2H)
3.82 (s, 2H)
3.75 (s, 2H)
Pyrazole H-4
6.15 (d, J=2.2 Hz)
6.35 (d, J=2.2 Hz)
6.18 (d, J=1.9 Hz)
Pyrazole H-5 / H-3
7.55 (d, J=2.2 Hz)
7.80 (d, J=2.2 Hz)
7.45 (d, J=1.9 Hz)
Pyrazolium
NH+
N/A
~10.5 (br s, 1H)
N/A
Mechanistic Insight: Protonation at the N2 position of the 3-yl isomer induces a massive anisotropic deshielding effect on the adjacent methylene group (
Δδ=+0.27
ppm). If your NMR shows a methylene peak at 3.55 ppm, your product has dissociated or is the unprotonated free base.
Table 2: Orthogonal Validation (IR & HRMS)
To prevent false positives from concentration-dependent NMR shifts, FT-IR must be used orthogonally.
Parameter
3-yl Free Base
3-yl HCl Salt (Target)
Diagnostic Value
FT-IR (
C=O
)
1735 cm
−1
1745 cm
−1
Inductive pull from
NH+
increases bond order.
FT-IR (
N−H+
)
Absent
2800–2400 cm
−1
Broad band confirms stable salt lattice.
HRMS (ESI+)
155.0818
[M+H]+
155.0818
[M+H]+
Salt dissociates in ESI source; identical mass.
Workflow Visualization
The logical relationship between synthesis, isomer differentiation, and salt validation is mapped below.
Fig 1. Self-validating workflow for the synthesis and spectroscopic verification of the target salt.
Troubleshooting & Edge Cases
Incomplete Salt Formation (Time-Averaged NMR Peaks):
If insufficient HCl is used, the resulting NMR will not show two distinct sets of peaks for the free base and the salt. Because the proton exchange rate between the protonated and unprotonated pyrazole nitrogens is faster than the NMR timescale, you will observe a single, time-averaged spectrum.
Solution: If the methylene peak appears at ~3.68 ppm (an intermediate shift), the salt formation is incomplete. Titrate the sample with additional anhydrous HCl until the chemical shifts plateau at the values listed in Table 1.
Regioisomer Misidentification:
The 5-yl regioisomer is a notorious byproduct[3]. Because both isomers yield identical HRMS data and similar IR spectra,
1
H NMR J-coupling is the only definitive routine diagnostic tool. Ensure your NMR is properly shimmed to resolve the
∼0.3
Hz difference in coupling constants between the 3-yl and 5-yl protons.
References
National Center for Biotechnology Information. "1-Methyl-1H-pyrazole". PubChem Compound Summary for CID 70255. Retrieved from[Link]
National Center for Biotechnology Information. "1-methyl-1H-pyrazole-5-carboxylic acid". PubChem Compound Summary for CID 643158. Retrieved from [Link]
Abboud, J.-L. M., et al. "Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole". Spectrochimica Acta Part A: Molecular Spectroscopy, 1991. Retrieved from[Link]
methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride vs free base stability
An in-depth technical analysis for researchers and drug development professionals evaluating the physicochemical properties and storage viability of pyrazole-acetate derivatives. Executive Summary In the synthesis and fo...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers and drug development professionals evaluating the physicochemical properties and storage viability of pyrazole-acetate derivatives.
Executive Summary
In the synthesis and formulation of active pharmaceutical ingredients (APIs), the selection between a free base and a salt form dictates the compound's shelf-life, processability, and degradation kinetics. For methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate , a critical intermediate in medicinal chemistry, isolating the compound as a hydrochloride (HCl) salt provides vastly superior stability compared to its free base counterpart.
As a Senior Application Scientist, I approach salt selection not merely as a formulation step, but as a method to manipulate molecular thermodynamics. This guide deconstructs the mechanistic causality behind the stability differences of these two forms and provides self-validating experimental protocols to quantify them.
Mechanistic Causality: Why the Hydrochloride Salt Outperforms the Free Base
The instability of the free base form of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is driven by two primary structural liabilities: molecular mobility and electronic nucleophilicity.
Restriction of Molecular Mobility:
Low-molecular-weight pyrazole methyl esters in their free base form typically exist as viscous oils or low-melting amorphous solids at room temperature. This liquid or amorphous state possesses high molecular mobility, which exponentially increases the collision frequency with ambient moisture and oxygen, accelerating degradation[1]. By protonating the compound with hydrochloric acid, we force the formation of a rigid, ionic crystal lattice. This crystalline state restricts molecular mobility and physically shields the ester bond from environmental water ingress[1].
Neutralization of Auto-Catalytic Nucleophilicity:
The pyrazole ring contains a weakly basic sp2 nitrogen. In the free base form, this unprotonated nitrogen retains its lone pair, allowing it to act as a localized nucleophile or a weak base. In the presence of trace ambient moisture, this nitrogen can auto-catalyze the base-mediated hydrolysis of its own methyl ester group, yielding 2-(1-methyl-1H-pyrazol-3-yl)acetic acid and methanol. Protonation via HCl locks this lone pair into an ionic bond, neutralizing its basicity and effectively shutting down the primary degradation pathway[2].
Lattice Energy vs. Hygroscopicity:
While some hydrochloride salts can be hygroscopic, the high lattice energy of this specific pyrazole-HCl crystalline matrix typically overcomes the thermodynamic drive to absorb atmospheric water. The unique properties of the chloride counterion stabilize the crystal lattice, preventing the moisture interactions that lead to rapid hydrolysis seen in the free base[3]. In pharmaceutical development, salt forms are preferred over free forms in over 55% of cases precisely due to this enhanced solid-state stability[4].
Comparative Stability Profile
The following table synthesizes the quantitative physicochemical differences between the two forms based on established pyrazole-ester behavior under ICH Q1A(R2) accelerated conditions.
Parameter
Free Base Form
Hydrochloride (HCl) Salt
Causality / Scientific Rationale
Physical State (25°C)
Viscous Oil / Low-Melting Solid
Crystalline Solid
Ionic interactions in the salt form a high-energy crystal lattice[1].
Electronic State
Unprotonated Pyrazole Nitrogen
Protonated Pyrazole Nitrogen
Protonation eliminates the auto-catalytic basicity of the pyrazole ring[2].
Hygroscopicity (DVS)
Moderate (>3% mass gain at 80% RH)
Low (<1% mass gain at 80% RH)
Crystalline lattice excludes water; amorphous oil readily absorbs it.
Purity (40°C/75% RH, 6 mo)
< 85% (Significant Degradation)
> 98% (Highly Stable)
Restricted molecular mobility in the solid salt prevents hydrolysis[1].
Primary Degradant
2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2-(1-methyl-1H-pyrazol-3-yl)acetic acid
Ester hydrolysis (Base-catalyzed in free base; trace acid-catalyzed in salt).
Processability
Poor (Sticky, requires cold chain)
Excellent (Free-flowing powder)
Crystalline solids enable standard milling, weighing, and tableting.
Degradation Pathway Visualization
The following workflow illustrates the divergent thermodynamic fates of the free base versus the hydrochloride salt when exposed to environmental stress.
Fig 1: Degradation pathways of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate under environmental stress.
Self-Validating Experimental Protocols
To empirically validate the superiority of the HCl salt, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems; they include internal controls to ensure that observed degradation is a function of the API form, not analytical artifact.
Objective: Quantify the rate of ester hydrolysis under thermal and humidity stress.
Sample Preparation: Accurately weigh 50 mg aliquots of both the free base and the HCl salt into separate, open glass HPLC vials. Prepare a third set of vials containing the HCl salt sealed under dry argon (Control Group).
Environmental Stress: Place the open vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).
Timepoint Sampling: Pull samples at Day 0, Day 14, Month 1, Month 3, and Month 6.
Sample Quenching: Immediately dissolve the pulled samples in 1.0 mL of anhydrous Acetonitrile to halt any ongoing aqueous hydrolysis.
HPLC-UV Analysis:
Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).
Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B). Rationale: The acidic mobile phase ensures both forms are analyzed in the same protonation state on the column, eliminating retention time shifts.
Detection: UV at 220 nm.
Data Validation: Calculate the area percent of the parent peak versus the primary degradant (2-(1-methyl-1H-pyrazol-3-yl)acetic acid). The argon-sealed control must show <0.5% degradation to validate the chamber's humidity as the causal agent.
Protocol 2: Dynamic Vapor Sorption (DVS)
Objective: Measure the thermodynamic propensity of each form to absorb atmospheric moisture.
Instrument Calibration: Calibrate the DVS microbalance using a certified standard weight.
Loading: Load 10–15 mg of the free base (using a positive displacement pipette if viscous) and the HCl salt (powder) into separate quartz sample pans.
Isotherm Cycle: Program the instrument to hold at 25°C. Cycle the relative humidity from 0% to 90% RH in 10% increments, then back to 0% RH.
Equilibration Criteria: Program the system to advance to the next humidity step only when the rate of mass change (
dm/dt
) is less than 0.002% per minute for 10 consecutive minutes. Rationale: This ensures true thermodynamic equilibrium is reached, preventing artificially low hygroscopicity readings.
Analysis: Plot the sorption/desorption isotherms. A hysteresis gap in the free base curve indicates bulk absorption and potential phase transition (e.g., oil to aqueous solution), whereas a flat, reversible curve for the HCl salt confirms a non-hygroscopic crystal lattice.
A Comparative Benchmarking Guide to the Synthesis of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two prominent synthetic routes to Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, a key building blo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, a key building block in pharmaceutical research. The methodologies presented are compiled from established literature, offering a detailed examination of their respective yields, advantages, and limitations. This document is intended to serve as a practical resource for chemists in process development and medicinal chemistry, aiding in the selection of the most suitable synthetic strategy based on laboratory scale and desired efficiency.
Introduction
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is a valuable intermediate in the synthesis of various biologically active compounds. The strategic placement of the methyl group on the pyrazole ring and the reactive acetate moiety make it a versatile scaffold. This guide will compare two primary synthetic pathways:
Method 1: Two-Step Synthesis via N-Methylation of a Pyrazole Precursor. This classic approach involves the initial formation of the pyrazole ring, followed by the selective methylation of the nitrogen atom.
Method 2: Direct Cyclization with Methylhydrazine. This more convergent approach aims to construct the methylated pyrazole ring in a single cyclization step.
The efficiency of these routes will be benchmarked based on reported yields and procedural complexity.
Method 1: Two-Step Synthesis via N-Methylation
This synthetic strategy is predicated on the initial construction of the pyrazole-3-acetate core, followed by a regioselective N-methylation.
Step 1: Synthesis of Methyl 2-(1H-pyrazol-3-yl)acetate
The key precursor, methyl 2-(1H-pyrazol-3-yl)acetate, can be synthesized through the cyclization of a β-keto ester with a hydrazine source. A common and effective starting material is dimethyl 1,3-acetonedicarboxylate. The reaction with hydrazine hydrate provides the desired pyrazole. However, a significant challenge in this approach is the potential for the formation of a regioisomeric mixture of 3- and 5-substituted pyrazoles[1]. The choice of solvent can influence this ratio. For instance, conducting the reaction in acetic acid has been shown to favor the formation of the 5-substituted isomer, whereas a methanolic solution can lead to a mixture of isomers[1].
A more regioselective approach involves the reaction of dimethyl 1,3-acetonedicarboxylate with formamide, which has been reported to produce the desired methyl 2-(1H-pyrazol-3-yl)acetate with good selectivity.
Step 2: N-Methylation of Methyl 2-(1H-pyrazol-3-yl)acetate
The N-methylation of unsymmetrically substituted pyrazoles is a well-documented challenge in synthetic chemistry, often yielding a mixture of N1 and N2 methylated products[2][3]. Traditional methylating agents like methyl iodide or dimethyl sulfate typically result in poor regioselectivity[2].
To achieve selective N1-methylation, sterically hindered methylating agents or protecting group strategies are often employed[2]. The use of diazomethane can also provide a cleaner reaction, though its hazardous nature is a significant drawback[4]. For the purpose of this guide, we will consider the use of methyl iodide with a suitable base, acknowledging the potential for isomeric impurities that may require chromatographic separation.
Final Step: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is typically a straightforward process. Treatment of a solution of the final product in an anhydrous solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride in the same or a compatible solvent, will precipitate the hydrochloride salt[5]. An alternative method involves the use of trimethylchlorosilane in an appropriate solvent, which can provide high yields of the desired salt[6].
Method 2: Direct Cyclization with Methylhydrazine
This approach offers a more convergent and potentially more efficient route to the target molecule by forming the N-methylated pyrazole ring in a single step.
One-Step Cyclization
The direct reaction of a suitable C4-dicarbonyl equivalent with methylhydrazine can, in principle, yield the desired 1-methyl-3-substituted pyrazole. Based on the successful synthesis of 1,3-dimethyl-5-pyrazolone from ethyl acetoacetate and methylhydrazine in quantitative yield, this approach holds significant promise[7]. A plausible starting material for the synthesis of the target molecule would be dimethyl 1,3-acetonedicarboxylate. The reaction with methylhydrazine would be expected to yield a mixture of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate and its regioisomer, methyl 2-(1-methyl-1H-pyrazol-5-yl)acetate. The regioselectivity of this reaction is a critical factor and may be influenced by the reaction conditions.
Final Step: Formation of the Hydrochloride Salt
The final step is identical to that in Method 1, involving the treatment of the purified methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate with a source of anhydrous HCl.
Comparative Analysis of Yields
The following table summarizes the expected yields for each step of the two synthetic methods, based on literature precedents for similar transformations. It is important to note that the yields for the specific target molecule may vary and optimization would be required.
Step
Method 1: N-Methylation
Reported Yield (%)
Method 2: Direct Cyclization
Reported Yield (%)
1
Synthesis of Methyl 2-(1H-pyrazol-3-yl)acetate
Not explicitly found
Direct Cyclization with Methylhydrazine
Mixture of isomers, yield of desired product not specified[1]
2
N-Methylation of Pyrazole Precursor
Mixture of isomers, yield of desired product not specified[3]
As indicated in the table, a direct comparison of overall yields is challenging due to the lack of specific, high-yield, and regioselective procedures for the key steps in the published literature. Both methods are likely to produce regioisomeric mixtures that necessitate purification, thereby impacting the final isolated yield.
Step 1: Synthesis of Methyl 2-(1H-pyrazol-3-yl)acetate
This protocol is adapted from analogous syntheses of pyrazole derivatives.
To a solution of dimethyl 1,3-acetonedicarboxylate in methanol, an equimolar amount of hydrazine hydrate is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the desired 3-substituted isomer from the 5-substituted isomer.
Step 2: N-Methylation of Methyl 2-(1H-pyrazol-3-yl)acetate
This protocol is a general method and requires optimization for regioselectivity.
To a solution of methyl 2-(1H-pyrazol-3-yl)acetate in an anhydrous solvent such as DMF or acetonitrile, is added 1.1 equivalents of a base (e.g., potassium carbonate or sodium hydride). The mixture is stirred for 30 minutes at room temperature, followed by the dropwise addition of 1.1 equivalents of methyl iodide. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the N1 and N2 methylated isomers.
Step 3: Formation of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
The purified methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is dissolved in anhydrous diethyl ether. A solution of 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt.
Method 2: Direct Cyclization Route (Illustrative Protocol)
Step 1: Synthesis of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate
To a solution of dimethyl 1,3-acetonedicarboxylate in methanol, an equimolar amount of methylhydrazine is added dropwise at 0°C. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the resulting residue containing a mixture of regioisomers is purified by column chromatography on silica gel.
Step 2: Formation of Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
The procedure is identical to Step 3 in Method 1.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of the target compound.
Discussion and Conclusion
Both presented methods for the synthesis of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride have their merits and drawbacks.
Method 1 offers a more controlled, stepwise approach. However, it suffers from the significant challenge of achieving high regioselectivity in the N-methylation step. This often necessitates a protecting group strategy or the use of specialized and potentially expensive methylating agents to avoid the formation of difficult-to-separate isomeric mixtures. The overall yield of this multi-step process can be significantly impacted by the efficiency of the separation of isomers at the methylation stage.
Method 2 is more convergent and, in principle, more atom-economical. A successful one-pot cyclization would significantly streamline the synthesis. However, this method is also likely to produce a mixture of regioisomers, and the factors controlling the regioselectivity of the cyclization of unsymmetrical dicarbonyl compounds with substituted hydrazines require careful optimization.
Recommendation: For laboratory-scale synthesis where the isolation of the desired product from an isomeric mixture is feasible, Method 2 (Direct Cyclization) may offer a quicker route to the target molecule. However, for larger-scale production where high purity and yield are paramount, a more thorough investigation into a highly regioselective N-methylation protocol for Method 1 would be warranted. This could involve exploring advanced catalytic methods or protecting group strategies to ensure the selective formation of the desired N1-methylated pyrazole.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the scale of the synthesis, the purity requirements of the final product, and the available resources for process optimization and purification.
References
Grimmett, M. R., Lim, K. C., & Weavers, R. T. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213.
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. [Link]
Bakulev, V. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(45), 28226-28235.
van Leusen, A. M., & Taylor, E. C. (1980). Reactions of Diazomethane with Sulfonyl-Activated Double Bonds. The Journal of Organic Chemistry, 45(13), 2536-2540.
Google Patents. (2020).
Kos, N., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 30(18), 4321.
Ballabeni, V., et al. (2000).
American Chemical Society. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
LookChem. (n.d.). Cas 1830-54-2,Dimethyl 1,3-acetonedicarboxylate. [Link]
Gholipour, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(2), 40.
Shinde, D. B., et al. (2006). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Indian Journal of Heterocyclic Chemistry, 15(4), 403-404.
Matiychuk, V. S., et al. (2014). Esters of 4-formylpyrazol-3-carboxylic acids.
R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
Del Giudice, M. R., et al. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie, 336(3), 143-154.
Goudgaon, N. M., & Reddy, V. P. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. TSI Journals.
El-Shehry, M. F., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8888.
Al-Abdullah, E. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6529.
Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. (US5616723A).
Google Patents. (2010).
Deshmukh, R. R., & Jayade, S. S. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1735-1739.
ResearchGate. (2018). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. [Link]
Standard Operating Procedure & Disposal Protocol: Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride
Executive Summary Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a highly versatile building block frequently utilized in drug discovery and medicinal chemistry. However, its unique structural features—a nit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a highly versatile building block frequently utilized in drug discovery and medicinal chemistry. However, its unique structural features—a nitrogen-rich pyrazole heterocycle combined with an ester linkage and a hydrochloride salt—demand highly specific disposal protocols. Improper disposal not only violates federal environmental regulations but also poses acute laboratory safety risks, including unexpected acid-base reactions and aquatic toxicity. This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, neutralization, and disposal of this compound, ensuring compliance and operational excellence.
Chemical Profiling & Hazard Assessment
To safely manage chemical waste, operators must understand the molecular causality behind the compound's reactivity. The disposal strategy for methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is dictated by three primary structural components:
The Hydrochloride Salt (HCl): In aqueous environments, the salt dissociates, releasing hydrochloric acid and lowering the pH of the solution. Under EPA regulations (40 CFR Part 262), aqueous waste streams with a pH ≤ 2.0 are classified as corrosive hazardous waste[1].
The Methyl Acetate Ester: Esters are highly susceptible to both acid- and base-catalyzed hydrolysis. If the waste is over-titrated with a strong base (e.g., NaOH) during neutralization, the ester will cleave, generating methanol (a flammable, toxic solvent) and altering the waste's chemical profile.
The Pyrazole Ring: Nitrogen-rich heterocycles are notoriously resistant to standard municipal wastewater degradation and pose significant toxicity risks to aquatic life. Consequently, drain disposal is strictly prohibited.
In accordance with OSHA's Hazard Communication Standard (29 CFR 1910.1200), all secondary waste containers holding this compound must be explicitly labeled with these specific chemical constituents and their associated irritant/environmental hazards[2].
Experimental Workflow & Operational Handling
The National Research Council's Prudent Practices in the Laboratory emphasizes that waste management begins at the benchtop[3]. Prior to initiating any experiment involving this compound, establish the following operational controls:
Engineering Controls: All weighing, dissolution, and waste transfer procedures must be conducted within a certified chemical fume hood to prevent inhalation of the fine hydrochloride powder.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during waste consolidation), a flame-resistant lab coat, and splash-proof safety goggles.
Incompatible Materials: Keep the compound away from strong oxidizing agents (e.g., nitric acid, peroxides). The nitrogen-rich pyrazole ring can undergo rapid, exothermic oxidation if inadvertently mixed with oxidizers in a waste carboy.
Step-by-Step Disposal Protocol
This protocol utilizes a self-validating system to ensure that the chemical waste is rendered safe for temporary laboratory accumulation before final environmental health and safety (EHS) pickup.
Phase A: Aqueous/Liquid Waste Neutralization
Causality: Liquid waste containing the dissolved hydrochloride salt must be neutralized to prevent acid-catalyzed reactions with other organic waste and to comply with EPA non-corrosive limits[1].
Preparation: Transfer the aqueous waste containing the compound into an oversized, wide-mouth glass beaker equipped with a magnetic stir bar. Ensure the beaker is only 50% full to accommodate potential effervescence.
Controlled Neutralization: Slowly add a 1M Sodium Bicarbonate (
NaHCO3
) solution dropwise while stirring.
Causality: A mild base (
NaHCO3
) is explicitly chosen over a strong base (
NaOH
) to prevent the alkaline hydrolysis of the methyl acetate ester group.
System Validation: Continuously monitor the solution using a calibrated pH meter. The system is validated and safe for transfer only when the pH stabilizes strictly between 6.0 and 8.0 . The cessation of
CO2
bubbling serves as a secondary, visual validation of complete neutralization.
Segregation & Containment: Transfer the neutralized solution into a designated, high-density polyethylene (HDPE) aqueous waste carboy.
Causality: HDPE is selected over glass to eliminate the risk of shatter upon accidental impact. Ensure the carboy is labeled "Non-Halogenated Aqueous Waste - Contains Pyrazole Derivatives."
Phase B: Solid Waste Management
Contaminated Consumables: Place all contaminated weigh boats, pipette tips, and empty original reagent vials into a puncture-resistant, double-lined hazardous waste bag.
Unused Bulk Solid: Do not attempt to dissolve unused bulk solid for the sake of disposal. Keep the solid in its original, tightly sealed container, deface the barcode, and label it directly as "Solid Hazardous Waste for Incineration."
Quantitative Data Summary
The following table summarizes the critical operational parameters for managing this compound's waste streams safely and legally.
Parameter
Value / Guideline
Operational Rationale
Molecular Weight
~190.63 g/mol
Required to calculate stoichiometric base equivalents for neutralization.
Target Waste pH
6.0 - 8.0
Prevents ester hydrolysis; complies with EPA non-corrosive limits.
Neutralizing Agent
1M
NaHCO3
(aq)
Mild base prevents exothermic runaway and unwanted ester cleavage.
Max Accumulation Time
90 days (LQG) / 180 days (SQG)
Strict EPA 40 CFR Part 262 compliance for hazardous waste generators.
Final Disposal Method
High-Temperature Incineration
Completely destroys the environmentally persistent pyrazole heterocycle.
Logical Workflow Diagram
The following diagram maps the decision-making process for segregating and neutralizing methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride waste.
Fig 1: Logical disposal workflow for methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride.
References
Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary (40 CFR Part 262). Ensures hazardous waste is appropriately identified and handled safely to protect human health.
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Guidelines for classifying the potential hazards of chemicals and communicating information.
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A Senior Application Scientist's Guide to Handling Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Hydrochloride
This guide provides essential safety and logistical information for the handling of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride. As a hydrochloride salt of a pyrazole derivative, this compound requires caref...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the handling of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride. As a hydrochloride salt of a pyrazole derivative, this compound requires careful management to mitigate risks and ensure the safety of laboratory personnel and the integrity of research. This document moves beyond a simple checklist to explain the rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is classified with several hazards that must be respected.
Known Hazard Classifications:
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4][5][6]
The hydrochloride salt form also imparts acidic properties, which necessitates specific handling and disposal considerations.[7] The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion. All procedures must be designed to minimize these exposure pathways.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most critical line of defense when engineering controls cannot eliminate all risks. The following table summarizes the minimum required PPE for handling this compound.
Task / Operation
Required Engineering Control
Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid)
Chemical Fume Hood
Safety Goggles, Nitrile Gloves, Lab Coat, (Optional: NIOSH-approved respirator for large quantities)
Dissolving and Solution Handling
Well-ventilated lab bench or Chemical Fume Hood
Safety Glasses with Side-Shields, Nitrile Gloves, Lab Coat
Reaction Setup and Monitoring
Chemical Fume Hood
Safety Glasses with Side-Shields, Nitrile Gloves, Lab Coat
Waste Disposal
Designated Satellite Accumulation Area
Safety Glasses with Side-Shields, Nitrile Gloves, Lab Coat
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[2][4][5][6]
Minimum Requirement: Safety glasses with side-shields.
Best Practice for Solids: When handling the powder form, where the risk of dust generation is highest, chemical splash goggles are required to provide a complete seal around the eyes.[4][8]
Hand Protection
To prevent skin irritation, chemical-resistant gloves are mandatory.[3][4]
Recommended Material: Nitrile gloves. Nitrile provides adequate protection against incidental contact with acidic and organic compounds.
Protocol: Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn.[6][7]
Body Protection
A standard laboratory coat should be worn to protect against skin contact from minor spills or splashes.[3][4] The lab coat should be buttoned completely.
Respiratory Protection
The compound may cause respiratory irritation, primarily through the inhalation of airborne dust.[1][4][6]
Primary Engineering Control: All procedures that may generate dust, such as weighing or transferring the solid, must be performed inside a certified chemical fume hood.[4][7] This is the most effective way to prevent respiratory exposure.
Secondary Respiratory Protection: For situations involving large quantities of the powder or if engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) should be used.[3][4]
Caption: PPE selection workflow based on task-specific risk.
Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow minimizes risk and ensures procedural consistency.
Preparation:
Confirm that a current Safety Data Sheet (SDS) for a similar compound is accessible.[9]
Ensure a chemical spill kit is readily available.[10]
Prepare and label all necessary glassware and solutions in advance.
Set up your workspace in a chemical fume hood, especially when handling the solid.[4][7]
Donning PPE:
Put on your lab coat, followed by safety glasses/goggles, and finally, your gloves.
Weighing and Transfer:
To minimize dust, handle the solid compound carefully.[7] Use a weigh boat or weighing paper.
Do not use a brush to sweep up small amounts of powder; instead, gently wipe with a damp paper towel to prevent aerosolization.
Close the primary container tightly immediately after use.[7]
Post-Handling:
Decontaminate the work area.
Remove PPE in the correct order: first gloves, then lab coat, and finally eye protection.
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency is critical.
Spill Response
The response protocol depends on the size of the spill.
Minor Spill (Contained, manageable by one person):
Alert: Immediately alert colleagues in the vicinity.[11]
Isolate: Restrict access to the area.
Protect: Don appropriate PPE (goggles, gloves, lab coat).[10]
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[9][12] Do not use combustible materials.
Clean: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[7][9]
Decontaminate: Clean the spill area with a damp cloth or paper towel, placing the cleaning materials into the same waste container.[7]
Report: Report the incident to your laboratory supervisor.
Major Spill (Large quantity, uncontained, or if you feel unsafe):
Evacuate: Immediately evacuate the area, alerting others as you leave.[10][13]
Confine: If safe to do so, close the doors to the affected area to confine vapors.
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill (location, chemical name, estimated quantity).[9][10]
Personal Exposure
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][11]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][6]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[14]
Waste Segregation: All materials contaminated with methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, including unused product, absorbent materials from spills, and contaminated PPE, must be collected as hazardous chemical waste.[7][11]
Containment: Collect waste in a dedicated, clearly labeled, and sealed container.[7][9] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[9][11]
By adhering to these detailed procedures, researchers can confidently and safely handle methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride, ensuring both personal safety and the quality of their scientific work.
References
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]
methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate — Chemical Substance Information. NextSDS. Available at: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
Chemical Spill Procedures. University of Toronto Environmental Health & Safety. Available at: [Link]
CHEMICAL SPILL RESPONSE PROCEDURES. Stony Brook University Environmental Health and Safety. Available at: [Link]
Chemical Spill Response Plan. Lane Community College. Available at: [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
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Safety Data Sheet - 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline. Aaron Chemicals LLC. Available at: [Link]
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